molecular formula Ni3Sc B14279753 Nickel;scandium CAS No. 153249-44-6

Nickel;scandium

Cat. No.: B14279753
CAS No.: 153249-44-6
M. Wt: 221.036 g/mol
InChI Key: UXRYVAFTIRIFEK-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Nickel-Scandium System Investigations

The scientific interest in alloys of nickel and scandium has prompted extensive investigation into their phase equilibria and properties. researchgate.net Early studies dating back to the 1960s laid the groundwork for understanding the fundamental interactions between these two elements. msi-eureka.com Over the decades, research has evolved from initial phase diagram constructions to more detailed analyses of thermodynamic properties and crystal structures. researchgate.netresearchgate.net

Initial investigations focused on establishing the Ni-Sc equilibrium diagram, particularly up to 36 at.% Sc. researchgate.net These studies involved preparing alloy specimens through methods like arc melting and subsequent heat treatments to observe the resulting phases. researchgate.net As analytical techniques advanced, so did the precision of these investigations. Researchers employed X-ray diffraction, metallography, differential thermal analysis, and electron microprobe analysis to refine the understanding of the Ni-Sc system. researchgate.net

A significant finding was the identification of several intermetallic compounds within the system. The existence of phases such as Sc2Ni and others was confirmed, and their formation mechanisms, like peritectic reactions, were elucidated. researchgate.net The study of the Ni-Sc system has been crucial for the broader investigation of ternary systems, such as Sc-Ti-Ni and Ni-Al-Sc, where accurate binary data is essential. researchgate.netcapes.gov.br The continuous refinement of the Ni-Sc phase diagram and the thermodynamic properties of its intermetallic compounds remain an active area of research. msi-eureka.comresearchgate.net

Intermetallic Compounds within the Broader Field of Advanced Materials

Intermetallic compounds are a cornerstone of advanced materials science due to their unique combination of properties that are often not found in their constituent metals. numberanalytics.comnumberanalytics.com These materials are characterized by strong internal order and a mix of metallic and ionic or covalent bonding, which leads to high melting points, hardness, and excellent corrosion resistance. vedantu.com However, this strong bonding can also result in brittleness at room temperature. vedantu.com

The applications for intermetallic compounds are diverse and impactful. goodfellow.com In the aerospace industry, their high strength-to-weight ratios and ability to maintain mechanical properties at elevated temperatures make them ideal for components like turbine blades. numberanalytics.comgoodfellow.com The energy sector utilizes intermetallics in high-efficiency power generation and for hydrogen storage applications, with compounds like LaNi5 being a notable example. numberanalytics.comgoodfellow.com Furthermore, their unique electronic and magnetic properties have led to their use in thermoelectric devices and magnetic sensors. goodfellow.com

The development of new intermetallic compounds is propelled by both computational modeling and experimental synthesis. numberanalytics.com Techniques like Density Functional Theory (DFT) allow researchers to predict the stability and properties of new compounds before they are synthesized. numberanalytics.com This predictive capability, combined with advanced synthesis methods, accelerates the discovery of novel materials with tailored properties for specific applications. numberanalytics.com

Current Research Landscape and Driving Motivations for Nickel-Scandium Studies

Current research into the nickel-scandium system is driven by the potential to leverage the unique properties of its intermetallic compounds for various technological advancements. msi-eureka.com Scandium, known for its ability to significantly improve the properties of other metals, makes the Ni-Sc system a fertile ground for developing new high-performance materials. msi-eureka.commcc-energy.com.cn

One of the primary motivations is the micro-alloying of nickel-based superalloys. msi-eureka.com The addition of scandium can refine the grain structure and enhance the mechanical properties of these alloys, which are critical for high-temperature applications in aerospace and power generation. researchgate.net Research has shown that even small additions of scandium can lead to improved strength and creep resistance in nickel-based superalloys. researchgate.net

Another significant area of interest is in catalysis. Nickel-based catalysts are widely used in various chemical processes, and the addition of other elements can further enhance their activity and selectivity. bohrium.comrsc.org The synergistic effects between nickel and scandium are being explored for applications in areas like the hydrogen evolution reaction and other catalytic processes. bohrium.comrsc.org

Furthermore, the development of lightweight, high-strength alloys is a constant pursuit in materials science. hbnewmaterial.com Scandium's low density and high melting point make it an attractive alloying element. srce.hrswan.ac.uk The study of Ni-Sc intermetallics contributes to the fundamental understanding needed to design new alloys, including those for hydrogen storage, where scandium-containing compounds have shown promise. electrochemsci.orgscirp.org The potential for creating novel materials with enhanced properties ensures that the Ni-Sc system will remain a subject of active and fruitful research. msi-eureka.comniocorp.com

Interactive Data Tables

Table 1: Known Intermetallic Phases in the Nickel-Scandium System

PhasePearson SymbolSpace GroupPrototype
(Ni)cF4Fm-3mCu
Ni5SccF24F-43mUNi5
Ni4ScoC20Cmc2_1Ni4Sc
Ni3SchR12R-3mBe3Nb
Ni2SccF24Fd-3mCu2Mg
NiSccP2Pm-3mCsCl
NiSc2tI12I4/mmmTi2Cu

This table is based on crystallographic data from various studies. asminternational.orgasminternational.org

Table 2: Investigated Properties and Applications of Nickel-Scandium Compounds

Property/Application AreaResearch FocusKey Findings
Thermodynamics Enthalpies of formation and mixingStrong negative deviations from Raoult's law, indicating strong interactions between Ni and Sc. researchgate.net
Mechanical Properties Hardness and strength enhancement in Ni-based alloysAddition of Sc refines grain structure and improves mechanical properties at room and high temperatures. researchgate.net
Catalysis Electrocatalysis for hydrogen evolutionDoping with elements like scandium can modify the electronic structure and enhance catalytic activity. rsc.org
Hydrogen Storage Hydrogen absorption/desorption propertiesSc-containing alloys show potential for hydrogen storage applications. electrochemsci.org
Phase Equilibria Construction of binary and ternary phase diagramsIdentification of multiple intermetallic compounds and their stability ranges. researchgate.netcapes.gov.brresearchgate.net

Properties

CAS No.

153249-44-6

Molecular Formula

Ni3Sc

Molecular Weight

221.036 g/mol

IUPAC Name

nickel;scandium

InChI

InChI=1S/3Ni.Sc

InChI Key

UXRYVAFTIRIFEK-UHFFFAOYSA-N

Canonical SMILES

[Sc].[Ni].[Ni].[Ni]

Origin of Product

United States

Synthesis Methodologies for Nickel Scandium Systems

Bulk Synthesis Techniques

Bulk synthesis techniques are foundational in metallurgy for producing significant volumes of alloys and intermetallic compounds. For the Ni-Sc system, methods involving high temperatures are prevalent, ensuring the complete reaction and alloying of the constituent elements.

High-Temperature Arc Melting Synthesis

High-temperature arc melting is a widely utilized method for synthesizing scandium-containing intermetallic compounds. srce.hr The process involves melting the pure elemental constituents, such as scandium and nickel pieces, under an inert atmosphere, typically purified argon, to prevent oxidation and reaction with atmospheric gases. diva-portal.orgznaturforsch.com A plasma arc, generated by a current struck between an electrode and a grounded metallic plate, provides the intense heat necessary to melt the high-melting-point elements. diva-portal.org

To ensure the chemical homogeneity of the resulting alloy, the melted "button" is often flipped and remelted multiple times. znaturforsch.com This procedure helps to evenly distribute the elements throughout the sample. znaturforsch.com In some cases, a pre-melting of the reactive scandium pieces is performed to avoid shattering during the main reaction with other elements. znaturforsch.com This technique has been successfully used to prepare various Ni-Sc intermetallic phases, including ScNi₅, Sc₂Ni₇, ScNi, and ScNi₂. researchgate.net Investigations into the Sc-Ni system have confirmed the existence of these phases through samples prepared by arc melting. researchgate.net

ParameterDescription
Starting Materials High purity elemental Nickel (wire, powder) and Scandium (ingots). znaturforsch.com
Atmosphere Inert gas, typically purified argon, at approximately 800 mbar. znaturforsch.com
Process An electric arc melts the elements on a water-cooled copper hearth. The resulting alloy button is typically remelted several times to ensure homogeneity. diva-portal.orgznaturforsch.com
Post-Processing Samples may be annealed in evacuated quartz tubes at high temperatures (e.g., 1070 K) for extended periods (e.g., four weeks) to achieve equilibrium phases. znaturforsch.com

Induction Melting for Homogeneous Ni-Sc Alloy Preparation

Induction melting is another effective high-temperature technique for preparing homogeneous alloys. kindle-tech.com This method utilizes electromagnetic induction to generate heat directly within the metallic charge. kindle-tech.com An alternating current flows through a copper coil, creating a powerful magnetic field that induces eddy currents in the nickel and scandium charge, heating it until it melts. kindle-tech.com

A key advantage of induction melting is the precise temperature control and uniform heating it provides, which is crucial for creating alloys with consistent compositions and properties. kindle-tech.com The process is often conducted in a vacuum or an inert atmosphere, which is essential when working with reactive metals like scandium and titanium to prevent contamination. researchgate.netnih.gov The inherent stirring action caused by the induced currents further promotes homogenization of the melt. kindle-tech.com This technique is highly versatile and can be adapted for both small-scale laboratory batches and large-scale industrial production, making it ideal for preparing high-quality, homogeneous Ni-Sc alloys. kindle-tech.comresearchgate.net

Self-Propagating High-Temperature Synthesis (SHS) of Nickel-Scandium Intermetallics

Self-Propagating High-Temperature Synthesis (SHS), also known as combustion synthesis, is an energy-efficient method for producing intermetallic compounds. unipv.it The technique relies on the highly exothermic nature of the formation reaction between the constituent elements. unipv.it Once initiated by a brief application of heat, a reaction front propagates through the mixture of reactants in a self-sustaining wave. unipv.itcambridge.org This process is characterized by extremely high temperatures (up to 3000 K) and rapid reaction rates. unipv.it

For rare-earth-transition-metal systems like Ni-Sc, the process can be implemented by first creating thin, alternating multilayers of the elements, for example, by sputtering. cambridge.org When this layered structure is stimulated, the ensuing exothermic reaction propagates swiftly, with observed speeds ranging from 0.1 to 40.0 m/s. cambridge.org This rapid, high-temperature reaction leads to the formation of single-phase intermetallic compounds. cambridge.org The SHS method has been used to produce various intermetallics, including aluminides and nickelides, and is noted for its ability to create products with high purity and unique microstructures. ism.ac.ruresearchgate.net

Material SystemReaction Propagation Speed (m/s)Phases FormedResearch Focus
Sc/Cu0.1 - 40.0Single-phase, cubic B2 structureProduction of rare-earth-transition-metal intermetallics via SHS. cambridge.org
Ni-AlNot specifiedNiAlStudy of SHS reaction initiated in elemental powder mixtures. researchgate.net
Ni-Cr-SiNot specifiedNi(Si) and Cr(Si) solid solutionsInvestigation of intermetallic formation during mechanical alloying and subsequent sintering. sciencevolks.com

Advanced Fabrication and Processing Methods

Advanced fabrication methods offer enhanced control over the final product's properties, particularly at the nanoscale. These techniques are often employed to create materials with fine-grained structures, novel phases, or complex compositions that are not achievable through conventional bulk synthesis.

Hydrothermal Synthesis Approaches for Nickel-Scandium Compounds

Hydrothermal synthesis is a solution-based method involving chemical reactions in aqueous solutions at elevated temperatures and pressures within a sealed vessel called an autoclave. nanochemres.orgmdpi.com This technique is widely used to produce a variety of nanomaterials, including metal oxides and complexes with controlled morphology and crystal size. nanochemres.orgmdpi.com

While the hydrothermal synthesis of nickel-containing compounds like nickel (II) oxide and nickel (II) complexes is well-documented nanochemres.orgmdpi.comnanochemres.org, and the method has also been applied to scandium fluoride (B91410) chemistry capes.gov.br, its direct application for the synthesis of Nickel-Scandium intermetallic compounds is not prominently reported in existing literature. The technique is generally more suited for oxide or salt formation rather than metallic alloys. However, the principles of hydrothermal synthesis, which allow for the formation of crystalline phases at temperatures lower than those required for solid-state reactions, demonstrate its potential for creating novel precursor materials in the Ni-Sc system that could then be further processed. researchgate.net

Mechanical Alloying and Subsequent Consolidation (e.g., Spark Plasma Sintering)

Mechanical Alloying (MA) is a solid-state powder processing technique that involves repeated cold welding, fracturing, and re-welding of powder particles in a high-energy ball mill. mdpi.com This process can produce homogeneous, pre-alloyed powders, often with nanocrystalline or even amorphous structures, from elemental starting powders. sciencevolks.commdpi.com

The resulting mechanically alloyed powders can then be consolidated into a dense, bulk material using a technique called Spark Plasma Sintering (SPS). nih.gov SPS is an advanced consolidation method where a pulsed DC current is passed directly through the powder and the graphite (B72142) die, leading to very rapid heating rates. sciencevolks.comnih.gov This, combined with the simultaneous application of uniaxial pressure, allows for sintering at lower temperatures and for shorter durations compared to conventional methods. nih.gov This rapid process is highly effective at retaining the fine-grained, nanocrystalline structure created during mechanical alloying, which enhances the mechanical properties of the final bulk intermetallic. mdpi.com This combined MA and SPS approach has been successfully used to fabricate various intermetallic compounds and high-entropy alloys, resulting in dense products with high hardness. sciencevolks.comimp.kiev.uascilit.com

Material SystemSintering Temperature (°C)Pressure (MPa)Dwell Time (min)Key Finding
Ni₅₀Cr₂₅Si₂₅10005010Formation of Cr₆.₅Ni₂.₅Si and Cr₃Ni₅Si₂ intermetallics with a relative density of 92%. sciencevolks.com
NiAl-based HEA850505Fabrication of high-entropy alloys with refined grain structures (2.36 µm). nih.gov
Ni-5%Al1000 - 120040Not specifiedIn situ synthesis of layered Ni₃Al reinforcements, achieving ~96% theoretical density. mdpi.com
Cu-13.5Al-4Ni900Not specified0Formation of a microstructure with AlNi compound distributed at the edge of α(Cu) grains. scilit.com

Thin Film Deposition Techniques for Nickel-Scandium Alloys

The synthesis of nickel-scandium (Ni-Sc) alloy thin films is crucial for a variety of applications, leveraging the unique properties that arise from this combination at the nanoscale. Techniques for thin film deposition allow for precise control over film thickness, composition, and microstructure, which in turn dictate the material's performance. The primary methods employed for Ni-Sc systems are physical vapor deposition (PVD) techniques, including magnetron sputtering and molecular beam epitaxy (MBE), alongside chemical deposition methods.

Physical Vapor Deposition (PVD)

PVD encompasses a set of vacuum deposition methods where a material is vaporized from a solid source and condensed onto a substrate to form a thin film. sigmaaldrich.com This process is conducted in a vacuum environment to prevent contamination and unwanted reactions. angstromsciences.com

Magnetron Sputtering: This is a widely used PVD technique for depositing alloy thin films. americanelements.comattelements.com In this process, a high-purity Scandium-Nickel alloy target is bombarded with energetic ions, typically from an inert gas plasma like Argon. americanelements.comgoogle.com This bombardment dislodges, or "sputters," atoms from the target, which then travel and deposit onto a substrate, forming a thin film. americanelements.comattelements.com

The key advantages of using alloy sputtering targets are the ability to create films with tailored properties and a uniform composition that mirrors the target material. acetron.netsputtertargets.net For Ni-Sc systems, sputtering targets are available with high purity (up to 99.99%) and are designed to produce films with the smallest possible average grain sizes for applications in semiconductors and coatings. americanelements.com The properties of the resulting film, such as grain size and morphology, can be influenced by sputtering parameters like RF power density, substrate temperature, and nitrogen concentration in the sputtering gas. researchgate.netaip.org For instance, in similar alloy systems, it has been shown that the composition of the deposited film can differ slightly from the alloy target due to differences in the sputtering yields of the constituent elements. researchgate.net

Table 1: Sputtering Parameters and Their Influence on Film Properties

Parameter Influence Reference
Sputtering Power Affects deposition rate and film morphology. aip.org
Gas Pressure Influences the energy of sputtered atoms and film density. google.com
Substrate Temperature Controls adatom mobility, affecting crystallinity and grain size. researchgate.net

Molecular Beam Epitaxy (MBE): MBE is a sophisticated epitaxy method for depositing high-purity, single-crystal thin films with atomic-level precision. wikipedia.orgnanocenter.si The process occurs in an ultra-high vacuum environment (10⁻⁸ to 10⁻¹² Torr), where thermal beams of atoms or molecules are effused from sources and impinge upon a heated, crystalline substrate. wikipedia.orgprevac.eu The slow deposition rate allows for epitaxial growth, where the film grows layer by layer, mimicking the crystal structure of the substrate. wikipedia.org

MBE systems offer precise control over film thickness, composition, and the creation of complex heterostructures. svta.comcntech.co.uk While specific research on Ni-Sc MBE is not widely detailed in the provided context, the technique is suitable for depositing a wide range of materials, including metals, making it a viable, albeit high-cost, method for fundamental research on Ni-Sc thin films and quantum nanostructures. wikipedia.orgnanocenter.siprevac.eu

Other Deposition Techniques

While PVD methods are common, other techniques could be adapted for Ni-Sc film synthesis. Electrodeposition has been used to fabricate nickel selenide (B1212193) thin films, suggesting its potential for depositing nickel-based alloys from an electrolyte solution. researchgate.net Similarly, spray-coating methods have been employed for creating thin-film nickel-oxide, indicating another potential route for Ni-Sc oxide film synthesis. acs.org

Control of Solidification Processes and Microstructural Refinement

Controlling the solidification process of nickel-scandium alloys is fundamental to tailoring their microstructure and, consequently, their mechanical properties. The primary methods for achieving this control involve manipulating the cooling rate during solidification and utilizing scandium's properties as a potent grain refiner. hbnewmaterial.comnih.govresearchgate.net

Influence of Cooling Rate

The rate at which a molten alloy cools significantly impacts its final microstructure, including dendrite size, phase distribution, and segregation. nih.gove3s-conferences.org Rapid solidification, characterized by high cooling rates (10⁵-10⁸ K/s), leads to a high degree of undercooling, which increases the driving force for nucleation and results in a finer, more uniform microstructure. e3s-conferences.org

In nickel-based superalloys, increasing the cooling rate has been shown to:

Decrease Dendrite Arm Spacing: Faster cooling reduces the time available for dendrite growth, leading to smaller and more closely spaced dendritic arms. nih.gov

Refine Precipitate Size: The size of secondary phases, such as carbides and intermetallics, decreases with an increased cooling rate as there is less time for atomic diffusion and coarsening. nih.gov

Promote Non-Equilibrium Phases: High cooling rates can produce an enhanced undercooling, which increases the driving force for the formation of non-equilibrium phases. nih.gov

Studies on Ni-50%Sc and Ni-51%Sc alloys prepared by suction-casting into a water-cooled copper mold, a rapid solidification technique, revealed a microstructure composed of primary B2-NiSc dendrites and a lamellar eutectic structure of (Ni₂Sc+NiSc). scispace.com The rapid cooling helps in refining these structural features.

Table 2: Effect of Cooling Rate on Ni-Based Alloy Microstructure

Cooling Rate Effect on Dendrite Arm Spacing Effect on Precipitate Size Reference
Increased Decreased Decreased nih.gov

Microstructural Refinement with Scandium

Scandium is a highly effective micro-alloying element for refining the grain structure of nickel-based alloys. hbnewmaterial.comfrontiersin.org This grain refinement is a critical strategy for enhancing mechanical properties like strength and ductility at room temperature. researchgate.netpan.pl

The primary mechanisms for scandium-induced grain refinement are:

Heterogeneous Nucleation: The addition of scandium to nickel alloys can lead to the in-situ formation of Ni-Sc intermetallic compounds, such as Ni₅Sc, within the melt. researchgate.netcapes.gov.br These intermetallic particles act as potent heterogeneous nucleation sites for primary nickel grains during solidification. researchgate.net Crystallographic studies have shown good lattice matching between various Ni-RE (including Sc) intermetallics and the Ni matrix, which is a prerequisite for effective nucleation. researchgate.net

Growth Restriction: Solute atoms can segregate at the solid-liquid interface during solidification, restricting grain growth.

The use of Ni-Sc master alloys is a common industrial practice to introduce scandium into a melt for composition adjustment and structure control. hbnewmaterial.com These master alloys, sometimes referred to as "grain refiners" or "modifiers," dissolve readily at lower temperatures and ensure a uniform distribution of scandium, leading to a fine, equiaxed grain structure. hbnewmaterial.comsamaterials.com Research on Ni-17Mo-7Cr-4Fe-xRE alloys demonstrated that adding rare earth elements (RE), which includes scandium, can reduce the average grain size significantly. researchgate.net Similarly, additions of scandium to nickel-based superalloys have been shown to refine grain size, which in turn boosts hardness and improves mechanical properties through grain boundary strengthening. mdpi.com

Table 3: Intermetallic Compounds in the Nickel-Scandium System

Compound Name Chemical Formula
Nickel Ni
Scandium Sc
Nickel Scandium NiSc
Nickel Scandium (2:7) Sc₂Ni₇
Nickel Scandium (1:5) ScNi₅
Aluminum Scandium Nickel AlScNi₂
Nickel Scandium (2:1) Ni₂Sc

Crystallographic Structures and Phase Equilibria of Nickel Scandium Intermetallics

Binary Nickel-Scandium Intermetallic Phases

The Ni-Sc binary system is characterized by the formation of several intermetallic compounds, each with distinct crystallographic structures. These phases are fundamental to the behavior of more complex alloys containing nickel and scandium.

The NiSc intermetallic compound with a nearly equiatomic composition crystallizes in the B2 structure, which is isomorphous with the cesium chloride (CsCl) type. srce.hrasminternational.orgatomic-scale-physics.de This structure is characterized by a cubic unit cell with atoms of one element at the corners and an atom of the other element at the center. atomic-scale-physics.dewikipedia.org The space group for this structure is Pm-3m. asminternational.orgatomic-scale-physics.denist.gov

The formation of single-phase B2-NiSc is challenging due to the high volatility of scandium, which can lead to the presence of secondary phases like Ni₂Sc. srce.hrsrce.hr Rapid solidification techniques have been employed to create more homogeneous B2-NiSc intermetallics. srce.hr The microstructure of as-cast Ni-50 at% Sc alloys typically shows primary B2-NiSc dendrites with an interdendritic lamellar eutectic structure of (Ni₂Sc + NiSc). srce.hr

Table 1: Crystallographic Data for B2-NiSc

PropertyValue
Crystal SystemCubic
Pearson SymbolcP2
Strukturbericht Desig.B2
Space GroupPm-3m
PrototypeCsCl

Data sourced from multiple references. asminternational.orgatomic-scale-physics.denist.gov

The nickel-rich side of the Ni-Sc phase diagram features several intermediate compounds, including ScNi₅ and Sc₂Ni₇. researchgate.netmatec-conferences.orgiaea.org

ScNi₅: This compound is known to undergo a polymorphic transformation. researchgate.netsrce.hr The high-temperature modification of ScNi₅ adopts the CaCu₅-type hexagonal structure. researchgate.net At approximately 1153±20 K, it transforms into a low-temperature modification, the structure of which has not been fully determined. matec-conferences.org The lattice parameters for the high-temperature form have been reported as a = 4.690 ± 0.03 Å and c = 3.887 ± 0.005 Å. researchgate.net

Sc₂Ni₇: This intermetallic remains stable down to at least 600°C. researchgate.net It crystallizes in a hexagonal structure with the space group P6₃/mmc. materialsproject.org

Other intermetallic phases identified in the Ni-Sc binary system include Ni₂Sc and NiSc₂. asminternational.orgmatec-conferences.org The Ni₂Sc phase is often found alongside B2-NiSc in alloys with compositions around 50 at% Sc. srce.hr NiSc₂ has a cubic Ti₂Ni-type structure with the space group Fd-3m. asminternational.org

Table 2: Crystallographic Data for Intermediate Ni-Sc Compounds

CompoundCrystal SystemPearson SymbolSpace GroupPrototype
ScNi₅ (HT)HexagonalhP6P6/mmmCaCu₅
Sc₂Ni₇HexagonalhP18P6₃/mmc-
NiSc₂CubiccF96Fd-3mTi₂Ni

Data sourced from multiple references. asminternational.orgresearchgate.netmaterialsproject.orgmaterialsproject.org

Laves phases are a group of intermetallic compounds with the general formula AB₂, characterized by their topologically close-packed structures. The three main types are the cubic C15 (MgCu₂-type), the hexagonal C14 (MgZn₂-type), and the hexagonal C36 (MgNi₂-type). mdpi.comresearchgate.net

In the context of Ni-Sc systems, the intermetallic compound ScNi₂ is a Laves phase. While specific experimental determination of its Laves phase type (C14, C15, or C36) in the binary system requires further investigation, Laves phases are a significant feature in related ternary systems. For example, in the Al-Ni-Sc system, the ternary compound AlNiSc adopts a MgZn₂-type structure, which is a C14 Laves phase. researchgate.net The C14 structure has a hexagonal lattice with the space group P6₃/mmc. researchgate.netmaterialsproject.org The formation and stability of these Laves phases are critical as they can significantly influence the mechanical properties of alloys. tms.org

Ternary and Pseudobinary Nickel-Scandium Containing Systems

The addition of a third element to the Ni-Sc system leads to the formation of ternary intermetallic compounds and alters the phase equilibria, offering pathways to tailor material properties.

The Al-Ni-Sc ternary system has been the subject of significant research, revealing a number of ternary intermetallic compounds. x-mol.netresearchgate.netresearchgate.netresearchgate.net Experimental investigations of isothermal sections at various temperatures (e.g., 873 K, 1173 K, and 1273 K) have been conducted to map the phase relationships. x-mol.netresearchgate.net

Several ternary phases have been identified, including:

τ1 (AlNiSc): This compound has a hexagonal MgZn₂-type (C14 Laves phase) structure. researchgate.net It exhibits a considerable range of solid solubility. researchgate.net

τ2 (Al₂NiSc): This phase possesses a MgCuAl₂-type structure. researchgate.net

τ5 (Al₂NiSc): Another reported ternary compound in this system. researchgate.netresearchgate.net

New Ternary Phases: More recent studies have identified additional ternary compounds, such as τ7 (Ni₂Al₅Sc), τ8 (Ni₂Al₄Sc), τ9 (NiAl₂Sc₃), and τ10 (NiAlSc₅). researchgate.netresearchgate.net

The existence of some previously reported phases like τ3 (Ni₇Al₁₆Sc₆), τ4 (NiAl₄Sc), and τ6 (Ni₃Al₉Sc) was not confirmed in later experimental work. researchgate.net These structural investigations are crucial for developing Ni-based superalloys, where scandium additions can enhance properties like hardness and strength. researchgate.net

Table 3: Selected Ternary Compounds in the Al-Ni-Sc System

PhaseFormulaCrystal Structure Type
τ1AlNiScMgZn₂ (C14 Laves)
τ2Al₂NiScMgCuAl₂
τ7Ni₂Al₅Sc-
τ8Ni₂Al₄Sc-

Data sourced from multiple references. researchgate.netresearchgate.netresearchgate.net

The investigation of La-Sc-Ni systems is part of a broader interest in rare-earth-transition metal alloys. While detailed phase diagrams for the complete La-Sc-Ni ternary system are less common in the literature, studies on related La-Ni-X (where X is another element) systems provide insights into the types of structures that may form.

For instance, in the La-Ni-Sn and La-Ni-Bi systems, new ternary compounds with unique hexagonal honeycomb-based motifs have been discovered. acs.orgresearchgate.netnih.govdiva-portal.org The compound La₁₅Ni₁₃Bi₅ crystallizes in the hexagonal space group P62m, and La₉Ni₈Sn₅ crystallizes in the P6₃/m space group. acs.orgnih.govdiva-portal.org These structures are characterized by complex arrangements and represent new structure types. acs.orgnih.gov

While these are not directly from the La-Sc-Ni system, the crystal chemistry of such systems suggests that ternary La-Sc-Ni compounds are likely to form complex, ordered structures. The interaction between the large lanthanum atom, the smaller nickel atom, and the similarly sized scandium atom would likely lead to the formation of unique intermetallic phases. Thermodynamic databases like TCAL include assessments for the La-Ni and Ni-Sc binary systems, which are foundational for modeling and predicting the phase components in the ternary La-Sc-Ni system. engineering-eye.com

Scandium-Rich Ternary Coloring Variants (e.g., Sc₅₀T₁₃In₃, T=Ni, Ru, Pd)

Within the realm of scandium-rich intermetallics, a notable family of compounds is the Sc₅₀T₁₃In₃ series, where T represents a transition metal such as Nickel (Ni), Ruthenium (Ru), or Palladium (Pd). These compounds are classified as ternary coloring variants of a known structure type. researchgate.net

The synthesis of these materials, including the nickel variant Sc₅₀Ni₁₃In₃, is typically achieved by reacting the constituent elements in sealed tantalum crucibles, which are then subjected to high temperatures in a muffle or high-frequency furnace. researchgate.net Single crystals for detailed analysis can be grown through specific annealing protocols. znaturforsch.com

The crystallographic structure of the Sc₅₀T₁₃In₃ phases has been determined through single-crystal X-ray diffraction. They are site-occupancy or "coloring" variants of the cubic Ag₇₊ₓMg₂₆₋ₓ aristotype. researchgate.net The structure is complex, featuring large unit cells. For the broader ScTIn series, which includes Sc₅₀Ni₁₃In₃, these compounds crystallize in a cubic system with the space group Fm-3m. researchgate.net The structure is characterized by a framework where different atomic species occupy specific sites in an ordered fashion, leading to the "coloring" designation.

Table 1: Crystallographic Data for the ScTIn Compound Family
CompoundCrystal SystemSpace Group
Sc₅₀Ni₁₃In₃CubicFm-3m
Sc₅₀Ru₁₃In₃CubicFm-3m
Sc₅₀Pd₁₃In₃CubicFm-3m

This table presents the crystal system and space group for the Sc₅₀T₁₃In₃ family of intermetallics. Data sourced from research on scandium-rich ternary variants. researchgate.net

Phase Diagram Construction and Thermodynamic Assessment

Understanding the phase relationships and thermodynamic stability of the Ni-Sc system is crucial for alloy design and application. This is achieved through a combination of experimental investigation and computational modeling.

Experimental Determination of Phase Equilibria in Ni-Sc Systems

The experimental investigation of the Ni-Sc binary system involves the preparation of various alloy compositions, typically by arc melting the pure elements. researchgate.net These alloys, in both as-cast and annealed (heat-treated) states, are then analyzed using a suite of characterization techniques to identify the present phases and determine transformation temperatures. researchgate.net

Key experimental techniques include:

X-Ray Diffraction (XRD): Used to identify the crystal structures of the phases present in the equilibrated alloys. researchgate.netresearchgate.net

Scanning Electron Microscopy (SEM) with Energy-Dispersive X-ray Spectrometry (EDS): Allows for visualization of the microstructure and determination of the chemical composition of the constituent phases. researchgate.netresearchgate.net

Electron Probe Microanalysis (EPMA): Provides precise quantitative chemical analysis of the phases. researchgate.netresearchgate.net

Differential Thermal Analysis (DTA) / Differential Scanning Calorimetry (DSC): Used to determine the temperatures of invariant reactions (e.g., eutectic, peritectic) and phase transformations. researchgate.net

These experimental efforts have led to the identification of several intermetallic compounds in the Ni-Sc system, including Ni₅Sc, Ni₇Sc₂, Ni₂Sc, NiSc, and NiSc₂. matec-conferences.org Some studies have reinvestigated specific compositional regions, such as the Sc-rich side, to refine the temperatures and nature of invariant reactions. For example, it was clarified that the Sc₂Ni phase forms via a peritectic reaction. researchgate.net

CALPHAD Approach for Thermodynamic Database Development and Phase Diagram Calculation

The CALPHAD (CALculation of PHAse Diagrams) method is a powerful computational approach used to assess thermodynamic data and calculate phase diagrams. matec-conferences.orgnist.gov It is widely applied to the Ni-Sc system to develop a self-consistent thermodynamic database that can describe the phase equilibria over a wide range of compositions and temperatures. researchgate.netmatec-conferences.org

The core of the CALPHAD approach is the modeling of the Gibbs free energy for each phase (liquid, solid solutions, and intermetallic compounds) in the system. mdpi.com

Solution Phases (e.g., liquid, face-centered cubic (fcc), body-centered cubic (bcc), hexagonal close-packed (hcp)): The Gibbs energy of these phases is described using models like the Redlich-Kister polynomial to account for the excess energy of mixing. matec-conferences.orgresearchgate.net More advanced models may use an exponential temperature dependence for interaction energies. matec-conferences.org

Intermetallic Compounds: Compounds with a fixed composition are treated as stoichiometric phases. researchgate.net Those with a range of homogeneity, such as Ni₂Sc, are modeled using sublattice models (e.g., a two-sublattice model) to describe the distribution of atoms on different crystallographic sites. researchgate.netresearchgate.net

By optimizing the model parameters against available experimental data—including phase boundary information, enthalpies of formation, and thermodynamic properties—a comprehensive thermodynamic description is obtained. researchgate.netmatec-conferences.org This description allows for the calculation of the entire Ni-Sc phase diagram, which can then be compared with experimental data points to validate the model. researchgate.net The resulting database is essential for multicomponent alloy design. matec-conferences.org

Phase Stability Analysis and Predictive Modeling in Nickel-Scandium Alloys

Phase stability analysis seeks to determine which phases are thermodynamically stable under given conditions. In conjunction with CALPHAD assessments, first-principles calculations based on density functional theory (DFT) are employed to investigate the fundamental properties of Ni-Sc intermetallics. researchgate.netoaepublish.com

These quantum mechanical calculations can provide crucial data that complements experimental findings, including:

Enthalpies of Formation: Calculations for all Ni-Sc compounds can predict their thermodynamic stability. For instance, studies indicate that all Ni-Sc intermetallics are thermodynamically stable, with NiSc being the most stable compound. researchgate.net

Lattice Parameters: Theoretically calculated lattice parameters can be compared directly with experimental values from XRD for validation. researchgate.net

Mechanical Stability: Elastic constants can be calculated to confirm that the crystal structures are mechanically stable. researchgate.net

Predictive modeling combines these theoretical and computational tools to forecast the behavior of alloys. oaepublish.com By establishing a reliable thermodynamic database via the CALPHAD method, it becomes possible to predict phase equilibria in higher-order (ternary or multicomponent) systems containing Ni and Sc. matec-conferences.orgnist.gov This predictive capability is vital for materials design, allowing for the computational screening of new alloy compositions with desired phase constitutions and properties before undertaking costly and time-consuming experimental work.

Microstructural Evolution and Control in Nickel-Scandium Materials

The properties of Ni-Sc alloys are intrinsically linked to their microstructure, which comprises the different phases and their morphology, size, and distribution. This microstructure can be carefully controlled through thermal processing.

Influence of Heat Treatment on Microstructure and Phase Morphology

Heat treatment is a fundamental process used to manipulate the microstructure of metallic alloys to achieve desired mechanical properties. The primary heat treatment steps include solution treatment and aging. mdpi.com

Solution Treatment: This involves heating the alloy to a high temperature to dissolve soluble phases and create a homogeneous solid solution. mdpi.com The cooling rate from the solution temperature is critical; rapid cooling (quenching) can suppress the formation of coarse precipitates, retaining the solute in the matrix for subsequent aging. iaea.org

Aging (Precipitation Hardening): The alloy is subsequently heated to an intermediate temperature for a specific duration. During this step, fine precipitates form from the supersaturated solid solution. The size, morphology, and distribution of these precipitates determine the strength of the alloy. iaea.org

In nickel-based alloys containing scandium, heat treatment controls the precipitation of strengthening phases. For example, scandium additions can refine grain size and promote the uniform dispersion of nanoscale precipitates. researchgate.netmdpi.com The morphology of these precipitates—whether spherical, cuboidal, or needle-like—is influenced by the aging temperature and time. mdpi.comresearchgate.net For instance, extended aging times or higher aging temperatures can lead to the coarsening of precipitates, where larger particles grow at the expense of smaller ones, which can alter the mechanical properties. researchgate.net The precise control of heat treatment parameters is therefore essential to optimize the microstructure and, consequently, the performance of nickel-scandium materials.

Grain Growth Behavior and Grain Boundary Engineering

The control of grain structure is critical for achieving desired mechanical properties in metallic alloys. In Nickel-Scandium and related nickel-based superalloys, grain growth behavior and grain boundary engineering are key areas of materials science research.

Grain growth is the process by which the average grain size of a polycrystalline material increases during heat treatment. This phenomenon is driven by the reduction of total grain boundary energy. In many nickel-based alloys, grain growth can be significantly inhibited by the presence of second-phase particles, which exert a pinning force on migrating grain boundaries, a phenomenon known as Zener pinning. researchgate.netresearchgate.net For instance, in nickel-based superalloys, coarse γ' (gamma prime) phases and other inert precipitates can effectively hinder grain boundary migration and slow down grain coarsening. researchgate.net The rate of grain growth is highly dependent on factors such as temperature, time, and the initial strain state of the material. researchgate.netcjmr.org Under certain conditions of strain and temperature, some nickel-based superalloys can experience abnormal grain growth (AGG), where a few grains grow disproportionately large, leading to a heterogeneous microstructure that can be detrimental to performance. researchgate.netcore.ac.uk

Grain Boundary Engineering (GBE) is a materials design approach that aims to improve material properties by controlling the crystallographic character of grain boundaries. The goal is to increase the population of "special" grain boundaries, such as low-Σ Coincidence Site Lattice (CSL) boundaries, which often exhibit lower energy and enhanced resistance to phenomena like intergranular corrosion and cracking. dierk-raabe.comamse.org.cn Thermo-mechanical processing (TMP), involving cycles of deformation and annealing, is a common method to achieve a GBE microstructure. amse.org.cnresearchgate.net In nickel-based superalloys, GBE has been shown to be effective by applying specific elevated temperature deformation followed by annealing, which can increase the fraction of beneficial Σ3 boundaries (annealing twins). researchgate.net The addition of certain elements can influence the effectiveness of GBE treatments. While specific studies focusing solely on GBE in binary Ni-Sc alloys are limited, the principles derived from nickel-based superalloys are highly relevant, especially given scandium's role in forming precipitates that interact with grain boundaries.

Second Phase Formation and Dispersion in Ni-Sc Alloys

The properties of many alloys are significantly enhanced by the controlled precipitation of finely dispersed second-phase particles within the matrix. d-nb.infonickelinstitute.org In alloys containing nickel and scandium, the formation and dispersion of these secondary phases are crucial for strengthening.

The process of second phase formation typically involves solution treatment at a high temperature to dissolve the alloying elements, followed by quenching and then aging at an intermediate temperature to induce precipitation. d-nb.info The strengthening effect of these second phases is derived from their ability to impede dislocation motion. For optimal strengthening, a fine and uniform dispersion of these particles throughout the matrix is desired. nickelinstitute.org

In more complex systems, such as Al-Ni alloys with scandium additions, scandium can modify the existing intermetallic phases or form new ones. For example, in Al-Fe-Ni alloys, scandium can influence the type and morphology of the intermetallic phases that form. researchgate.net Similarly, in Al-Ce-Ni alloys, additions of scandium and zirconium can lead to dispersion hardening through the formation of nanosized Al₃(Sc,Zr) precipitates in conjunction with other intermetallic particles formed during solidification. bham.ac.uk The low diffusivity of scandium in many metallic matrices contributes to the high thermal stability of its precipitates at elevated temperatures. nih.gov The interaction between scandium and other elements like nickel dictates the specific second phases that will form, providing a pathway to tailor the microstructure and properties of the alloy.

Defect Chemistry and Non Stoichiometry in Nickel Scandium Systems

Intrinsic Point Defects in Nickel-Scandium Intermetallics

In Ni-Sc intermetallic compounds, the primary types of intrinsic point defects are vacancies and anti-site defects. tandfonline.com The formation of interstitial atoms is generally considered negligible due to the high energy barrier required for their creation. tandfonline.com

Vacancy Defects (e.g., Ni Vacancies, Sc Vacancies)

Vacancy defects occur when an atom is missing from its regular lattice site. In the B2-NiSc structure, this can manifest as either a nickel vacancy (VNi) or a scandium vacancy (VSc). tandfonline.com First-principles calculations have shown that the energy required to create a nickel vacancy is lower than that for a scandium vacancy. srce.hrscispace.com This suggests that nickel vacancies are more easily formed and are more stable within the crystal lattice. srce.hrscispace.com Consequently, in processes like rapid solidification, a higher concentration of nickel vacancies is expected compared to scandium vacancies. srce.hrscispace.com

Anti-position Defects (e.g., Ni at Sc Sites, Sc at Ni Sites)

Anti-position defects, also known as anti-site defects, occur when an atom of one element occupies a lattice site that is normally designated for the other element. tandfonline.com In the B2-NiSc system, this results in two possible scenarios: a nickel atom occupying a scandium site (NiSc) or a scandium atom on a nickel site (ScNi). tandfonline.com Research indicates that in Ni-rich alloys, the Ni anti-site defect (NiSc) is the predominant structural defect. tandfonline.com Conversely, in Sc-rich alloys, the primary defect is the Ni vacancy (VNi), rather than the Sc anti-site defect (ScNi). tandfonline.com

Complex Defect Structures (e.g., Double Vacancy Defects, Double Anti-position Defects)

Studies based on first-principles calculations have revealed that point defects in B2-NiSc intermetallics often appear as more complex structures, such as double vacancy defects or double anti-position defects. researchgate.nettandfonline.comresearcher.life This means that two adjacent vacancies or two adjacent anti-site atoms can form a stable configuration. researchgate.netresearcher.life For instance, double nickel vacancy defects and double nickel anti-position defects at scandium sites have been identified as significant defect structures. tandfonline.comresearcher.life The stability of these complex defects can depend on their proximity; for example, a double Ni anti-position defect is most stable when the two Ni atoms are in the first nearest neighborhood on the Sc sublattice. researchgate.netresearcher.life

Energetics and Formation Mechanisms of Defects

The formation and stability of different defect types are governed by their formation energetics, which can be determined through computational methods like first-principles calculations based on density functional theory (DFT). tandfonline.comsrce.hr

Calculation of Formation Enthalpies and Formation Energies

The formation enthalpy and formation energy are key parameters used to predict the most likely types of point defects in an intermetallic compound. tandfonline.comresearcher.life These calculations involve comparing the total energy of a perfect crystal with that of a crystal containing a specific defect. quantumatk.comquantumatk.com

For B2-NiSc, the calculated formation enthalpy is approximately -0.664 kJ/mol. tandfonline.com The formation energies for various point defects have been calculated to determine their relative stability. tandfonline.com

Table 1: Calculated Formation Energies of Single Point Defects in B2-NiSc

Defect Type Formation Energy (eV)
Ni Vacancy (VNi) 1.689
Sc Anti-position (ScNi) 1.964
Ni Anti-position (NiSc) 1.611
Sc Vacancy (VSc) 3.302

Source: tandfonline.com

Table 2: Calculated Formation Enthalpy and Formation Energy of Double Defects in B2-NiSc

Defect Structure Formation Enthalpy (eV) Formation Energy (eV)
Double Ni Vacancy (1st nearest neighbor) 3.272 1.636
Double Ni Vacancy (2nd nearest neighbor) 3.351 1.676
Double Ni Vacancy (3rd nearest neighbor) 3.361 1.681
Double Ni Anti-position (1st nearest neighbor) 3.099 1.550
Double Ni Anti-position (2nd nearest neighbor) 3.208 1.604
Double Ni Anti-position (3rd nearest neighbor) 3.218 1.609

Source: tandfonline.com

Dependence of Defect Stability on Alloying Composition and Stoichiometry

The stability and concentration of point defects are strongly dependent on the alloy's composition relative to its stoichiometric point. tandfonline.com

In Sc-rich NiSc alloys , the possible structural defects are nickel vacancies (VNi) and scandium anti-position defects (ScNi). tandfonline.com Comparing their formation energies, the Ni vacancy (1.689 eV) is energetically more favorable than the Sc anti-position defect (1.964 eV), making VNi the main structural defect in Sc-rich compositions. tandfonline.com

In Ni-rich NiSc alloys , the likely defects are scandium vacancies (VSc) and nickel anti-position defects (NiSc). tandfonline.com The formation energy of a Ni anti-position defect (1.611 eV) is significantly lower than that of a Sc vacancy (3.302 eV). tandfonline.com Therefore, the Ni anti-position defect is the dominant structural defect in Ni-rich alloys. tandfonline.comresearcher.life These findings from energy calculations are consistent with analyses of the electronic structures of these defects. researchgate.netresearcher.life

Role of Defects in Microstructural Evolution and Deformation Behavior

Crystalline defects, including point defects, dislocations, and grain boundaries, play a fundamental role in governing the transformation of microstructure and the mechanical response of nickel-scandium (Ni-Sc) alloys under thermal and mechanical loads. The interplay between these defects and the phases present in the alloy system dictates the material's strength, ductility, and high-temperature performance.

Point Defects and Microstructural Uniformity

Point defects, particularly vacancies, are influential in the microstructural development of Ni-Sc intermetallics, especially during processing methods like rapid solidification. In Ni-Sc systems, first-principles calculations suggest that nickel (Ni) vacancies are easier to generate and more stable than scandium (Sc) vacancies. srce.hr During rapid solidification of alloys such as Ni-50%Sc and Ni-51%Sc, a significantly higher number of Ni vacancies are retained in the structure compared to Sc vacancies. srce.hr This imbalance leads to a relative increase in the effective Ni content. srce.hr

Subsequent heat treatments promote a decrease in the number of these vacancies, leading to a more uniform and stable microstructure. srce.hr For instance, after homogenization heat treatment (e.g., 970 °C for 72 hours), the microstructure of rapidly solidified Ni-Sc alloys evolves from a primary B2-NiSc phase with a lamellar eutectic (Ni2Sc+NiSc) to a B2-NiSc matrix with dispersed spherical or plate-shaped Ni2Sc particles. srce.hr This evolution highlights the role of point defect annihilation in achieving microstructural equilibrium.

Dislocations and Deformation Mechanisms

Dislocations are the primary mediators of plastic deformation in crystalline materials. In Ni-Sc alloys, particularly those strengthened by precipitates, the interaction between dislocations and these precipitates is a controlling factor for mechanical strength. mater-rep.comosti.gov The deformation mechanism is highly dependent on the nature and size of the precipitates.

In nickel-based superalloys, which serve as a model for precipitation-strengthened Ni-Sc systems, two primary mechanisms are observed:

Particle Shearing: When precipitates, such as the γ' phase (Ni3Sc), are small and coherent with the matrix, dislocations can cut through them. mdpi.commdpi.com This process is often the dominant strengthening mechanism at lower temperatures and can lead to a significant increase in yield strength. mater-rep.commdpi.com The stress required for shearing generally increases with the size of the precipitate, up to a critical point. mdpi.com

Orowan Bypassing: For larger, incoherent precipitates, it becomes energetically more favorable for dislocations to bow around and bypass them, leaving a dislocation loop. mdpi.com The Orowan bypassing mechanism typically governs deformation when precipitates exceed a critical size (reported to be around 400 nm in some Ni-based superalloys). mdpi.com

The addition of scandium can influence which mechanism prevails by affecting the size and distribution of the strengthening γ' precipitates. mdpi.com

The Influence of Grain Boundaries and Precipitates

Grain boundaries are planar defects that significantly influence microstructural evolution and deformation. The addition of scandium has been shown to refine the grain structure in nickel-based alloys. mdpi.com For example, in as-sintered U720Li superalloy, increasing the scandium content from 0 wt.% to 0.066 wt.% resulted in a decrease in the average grain size. mdpi.com This grain refinement can contribute to improved strength at room temperature through the Hall-Petch effect.

Precipitates located at grain boundaries play a crucial role by exerting a pinning effect, which can impede grain boundary motion and make deformation more difficult. mdpi.comcam.ac.uk This pinning can prevent grain growth during high-temperature exposure and influence recrystallization behavior during hot working. mdpi.com In some nickel-based superalloys, heat treatments can be designed to create serrated grain boundaries decorated with coarse γ' precipitates, a feature known to improve creep resistance by hindering grain boundary sliding. cam.ac.uktms.org

The interaction between scandium content, precipitate formation, and grain size is a key factor in the alloy's mechanical properties. The table below, based on data from a Sc-doped U720Li superalloy, illustrates the effect of scandium on grain size.

Scandium Content (wt.%)Average Grain Size (μm) (As-Sintered)Average Grain Size (μm) (Heat-Treated)
09.199.03
0.0439.099.30
0.0668.5610.88
Data derived from studies on a powder metallurgy Ni-based superalloy (U720Li). mdpi.com

The presence of scandium also directly impacts the strength of the alloy, primarily through its influence on the γ' precipitates. Research on Sc-doped superalloys demonstrates a clear correlation between scandium addition and increased yield strength at elevated temperatures. mdpi.com This is attributed to the role of scandium in modifying the γ' precipitates, which are primary obstacles to dislocation motion. mdpi.com

The following table shows the effect of scandium on the yield strength of a Ni-based superalloy at 750 °C.

Scandium Content (wt.%)Yield Strength (MPa) (As-Sintered)Yield Strength (MPa) (Heat-Treated)
0898748
0.043961-
0.0661009891
Data derived from studies on a powder metallurgy Ni-based superalloy (U720Li) tested at 750 °C. mdpi.com

Advanced Computational and Theoretical Investigations of Nickel Scandium Systems

First-Principles Calculations Based on Density Functional Theory (DFT)

Density Functional Theory (DFT) has become a powerful and widely used tool for computing the electronic structure of matter. By solving the Kohn-Sham equations, DFT allows for the accurate calculation of various ground-state properties of materials, including the Ni-Sc system.

First-principles calculations are employed to model the electronic properties of Ni-Sc compounds. The electronic band structure, which describes the ranges of energy that an electron is allowed to have, and the density of states (DOS), which represents the number of states per interval of energy, are crucial for understanding the nature of chemical bonding and the electrical conductivity of these materials.

For instance, in scandium-based intermetallics like Sc5Ni2In4, the calculated band structures show multiple bands crossing the Fermi level, which is indicative of metallic character. ias.ac.in The analysis of the partial density of states (PDOS) reveals the contributions of the individual atomic orbitals. In such compounds, the states near the Fermi level are often a hybridization of Ni-3d and Sc-3d orbitals, which is fundamental to the bonding and stability of the compound. Spin-polarized DFT calculations on ScNi have indicated it to be an intermediately correlated compound that is stable in an anti-ferromagnetic phase. worldscientific.com

Analysis of the electronic structure of B2-NiSc with point defects has shown that Ni anti-position defects are more stable than Sc vacancy defects in Ni-rich alloys, while Ni vacancy defects are more stable than Sc anti-position defects in Sc-rich alloys. researchgate.net This stability is directly linked to the electronic configurations and bonding states around the defect sites.

Table 1: Electronic Properties of Selected Scandium-Containing Intermetallics from DFT Calculations

Compound Calculated Property Value/Observation Reference
Sc5Ni2In4 Band Structure 7 bands cross the Fermi level, indicating metallic behavior. ias.ac.in
Sc5Ni2In4 Total DOS at Fermi Level 19.37 states/eV ias.ac.in
ScNi Magnetic Phase Stable in anti-ferromagnetic phase. worldscientific.com
B2-NiSc Defect Stability (Ni-rich) Ni anti-position defect is more stable than Sc vacancy. researchgate.net

This table is interactive. Click on the headers to sort the data.

The thermodynamic stability of a compound can be assessed by calculating its formation enthalpy, which is the energy released or absorbed when the compound is formed from its constituent elements. A negative formation enthalpy indicates that the compound is stable with respect to its elemental components. DFT calculations are a reliable method for predicting these values.

For the Ni-Sc system, thermodynamic modeling has been performed using the CALPHAD (CALculation of PHAse Diagrams) method, often in conjunction with first-principles calculations to improve the thermodynamic evaluation. rsc.org For example, first-principles calculations based on the plane-wave pseudo-potential method have been used to compute the formation enthalpy of B2-NiSc intermetallics to understand their defect structures. srce.hr The results indicate that the formation of Ni vacancy defects is energetically more favorable than Sc vacancy defects. srce.hr

While direct enthalpy values for a wide range of Ni-Sc compounds are not always readily available in single publications, the methodology is well-established. For comparison, in the analogous Ni-Y system, all investigated compounds (Ni17Y2, Ni5Y, Ni7Y2, Ni3Y, Ni2Y, NiY, Ni2Y3, and NiY3) exhibit negative formation enthalpies, confirming their thermodynamic stability. rsc.org This systematic approach is equally applicable to the Ni-Sc system to map out the stable phases.

Table 2: Calculated Formation Enthalpies for Ni-B Compounds (for methodological comparison)

Compound Formation Enthalpy (kJ/mol) Reference
Ni3B -32.819 mdpi.com
Ni2B -35.848 mdpi.com
Ni4B3 -36.026 mdpi.com

This table illustrates the application of DFT to calculate formation enthalpies, a method also applied to Ni-Sc systems.

Point defects, such as vacancies (missing atoms) and antisite defects (atoms on the wrong sublattice), are thermodynamically present in intermetallic compounds and significantly influence their mechanical and physical properties. First-principles calculations are instrumental in determining the most likely types of point defects and their effects on the crystal lattice.

In B2-NiSc intermetallics, a pseudo-potential plane-wave method based on first principles was used to analyze the geometrical, energetic, and electronic structures of point defects. researchgate.net The study predicted that Ni vacancy defects and Ni anti-position defects are the predominant point defects. researchgate.net It was also found that these defects tend to appear as double vacancy defects or double anti-position defects, with the most stable configuration occurring when the defects are in the first nearest neighborhood. researchgate.net The formation energy calculations showed that creating a Ni vacancy is less costly in terms of energy than creating a Sc vacancy, suggesting that Ni vacancies will be more numerous, especially in materials produced through rapid solidification. srce.hr

Table 3: Predicted Point Defect Characteristics in B2-NiSc

Defect Type Condition Relative Stability Structural Observation Reference
Ni Vacancy Sc-rich alloy More stable than Sc anti-position defect. Emerge as double vacancy defects. researchgate.net
Ni Anti-site Ni-rich alloy More stable than Sc vacancy defect. Emerge as double anti-position defects. researchgate.net

This table is interactive and summarizes the key findings on point defects in B2-NiSc.

While DFT calculations are performed at absolute zero (0 K), their results can be extended to finite temperatures by incorporating vibrational contributions to the free energy, which are calculated from the phonon density of states. This allows for the prediction of thermodynamic properties like entropy, enthalpy, and Gibbs free energy as a function of temperature.

Methodologies such as the quasi-harmonic approximation can be used to compute properties like the coefficient of thermal expansion and heat capacity. For example, in studies of similar compounds like scandium mono-phosphide (ScP), the free energy, entropy, and constant volume heat capacity have been reported as a function of temperature using DFT. sumdu.edu.uaresearchgate.net In a study on Ni-B compounds, the Debye temperature, a parameter related to the vibrational properties of a solid, was calculated and shown to increase with the boron content, indicating higher thermodynamic stability for NiB. mdpi.com These computational techniques are directly transferable to the Ni-Sc system to provide a complete thermodynamic description. For the Ni-50at%Sc alloy, the melting enthalpy has been determined experimentally via DSC to be 12.83 kJ/mol, providing a benchmark for theoretical calculations. srce.hr

Beyond Standard DFT Methodologies

To enhance the accuracy and predictive power of computational models, especially for complex systems or properties, methods that go beyond standard DFT are employed.

The pseudo-potential plane-wave method is a highly efficient and widely adopted implementation of DFT for calculations in periodic solids. In this approach, the strong Coulomb potential of the nucleus and the core electrons is replaced by a weaker, effective potential (the pseudopotential), which acts on the valence electrons. acs.org This approximation significantly reduces the computational cost by allowing the use of a plane-wave basis set to describe the electronic wavefunctions.

This method has been explicitly used in the study of Ni-Sc systems. For example, the analysis of point defects in B2-NiSc intermetallics was conducted using a pseudo-potential plane-wave method. researchgate.netsrce.hr This approach is foundational to many of the results discussed in the preceding sections, including the calculation of formation enthalpies and electronic structures. The NWChem software package, for instance, includes a pseudopotential plane-wave module (NWPW) capable of performing such simulations for molecules, liquids, and crystals. github.io The accuracy of these calculations depends on the quality of the pseudopotentials used, which are carefully generated to reproduce the results of all-electron calculations. acs.org

Orthogonalized Linear Combination of Atomic Orbitals (OLCAO) for Electronic Properties

The Orthogonalized Linear Combination of Atomic Orbitals (OLCAO) method, a first-principles approach based on density functional theory (DFT), has been effectively utilized to investigate the electronic properties of nickel-scandium containing systems. ias.ac.inias.ac.in This method is particularly well-suited for complex crystalline structures and provides valuable insights into their electronic band structure, density of states (DOS), and chemical bonding characteristics. ias.ac.in

A key application of the OLCAO method has been in the study of ternary intermetallic compounds such as Sc5Ni2In4. In these investigations, the OLCAO method, employing the local density approximation (LDA) for the exchange-correlation functional, has been used to calculate the electronic and optical properties. ias.ac.in The calculations reveal the metallic nature of these compounds. ias.ac.inias.ac.in

Key findings from OLCAO studies on relevant systems include:

Conducting Features: The electronic properties of these scandium-based compounds consistently exhibit conducting features. ias.ac.inias.ac.in

Bonding Analysis: The method facilitates the calculation of bond order and effective charge, which are crucial for understanding charge transfer and the strength of the crystals. ias.ac.inias.ac.in

Optical Properties: Beyond electronic structure, the OLCAO method can be used to assess optical properties like the complex dielectric function, optical conductivity, and electron energy loss function. ias.ac.inias.ac.in

The OLCAO method is based on the linear combination of atomic orbitals, where the Bloch functions are constructed from these atomic orbitals, which are themselves formed by linear combinations of Gaussian-type orbitals (GTOs). ias.ac.in The fundamental conditions for a successful linear combination of atomic orbitals are that the participating orbitals must have similar energy levels and the same symmetric orientation around the molecular axis. quora.comwikipedia.org

Multireference Methods for Understanding Electronic States of Nickel and Scandium

The electronic structure of transition metals like nickel and scandium, and particularly their dimers and alloys, presents significant challenges for theoretical methods due to the presence of numerous low-lying electronic states and the importance of electron correlation. nih.govaip.orgresearchgate.net Multireference methods are essential for accurately describing these complex systems.

For the nickel dimer (Ni2), which serves as a fundamental system for understanding nickel-containing alloys, multireference methods have been crucial in characterizing its dense manifold of electronic states. nih.govaip.orgresearchgate.net The near-degeneracy of the 3d and 4s atomic orbitals in nickel leads to a large number of low-lying molecular states. aip.org

Various multireference techniques have been employed, including:

Generalized Van Vleck Perturbation Theory (GVVPT2): This second-order multireference perturbation theory has been used to compute the potential energy curves of numerous low-lying electronic states of Ni2. nih.govresearchgate.net

Complete Active Space Second-Order Perturbation Theory (CASPT2): This method has been instrumental in studying the electronic states of Ni2, highlighting the critical role of semi-core correlation from the 3s and 3p atomic shells. aip.org

Multireference Configuration Interaction (MRCI): Along with corrections like the Davidson correction (MRCI+Q), MRCI calculations have provided detailed insights into the electronic structure of the nickel dimer. aip.org

Average Coupled Pair Functional (ACPF) and Averaged Quadratic Coupled Cluster (AQCC): These methods have also been applied to investigate the electronic states of Ni2. aip.org

These studies have established that the ground state of the nickel dimer is of 0+g symmetry, with several other states lying very close in energy. aip.org The inclusion of spin-orbit coupling is critical for a correct description of the ground and excited states. aip.org

Similarly, for the scandium dimer (Sc2), multireference methods like GVVPT2 have been employed to predict its electronic states. acs.org These calculations have predicted a X5Σu− ground state for Sc2. acs.org The complexity arising from quasi-degeneracies in scandium systems underscores the necessity of robust multireference approaches. acs.org

Integrated Computational Approaches and Data-Driven Discoveries

CALPHAD Modeling Coupled with First-Principles Calculations for Phase Stability

The integration of the CALPHAD (CALculation of PHAse Diagrams) method with first-principles calculations, primarily based on Density Functional Theory (DFT), has become a powerful tool for assessing the phase stability and thermodynamic properties of multicomponent alloy systems, including those containing nickel and scandium. researchgate.netunicen.edu.arresearchgate.net This combined approach leverages the predictive accuracy of first-principles calculations for fundamental properties and the thermodynamic modeling capabilities of CALPHAD for complex, multicomponent systems. unicen.edu.arresearchgate.net

First-principles calculations can provide crucial data at 0 K, such as the enthalpy of formation for various intermetallic compounds. unicen.edu.arresearchgate.net For the Ni-Sc system, these calculations have shown that all Ni-Sc intermetallic compounds are thermodynamically stable, with NiSc being the most stable. researchgate.net This information is then used as input for the CALPHAD framework to develop thermodynamic databases. unicen.edu.ar

The CALPHAD method itself uses mathematical models to describe the Gibbs free energy of each phase as a function of temperature, pressure, and composition. researchgate.net For the Ni-Sc system, the liquid phase has been modeled considering the constituent species Ni, Sc, and ScNi. researchgate.net The intermetallic compounds are also modeled, with those exhibiting a range of homogeneity, like Ni2Sc, being treated with more complex models such as the two-sublattice model. researchgate.net

This integrated approach allows for the calculation of phase diagrams and the prediction of phase equilibria. researchgate.netunicen.edu.ar For the Ni-Sc system, thermodynamic assessments using the CALPHAD approach have been performed, leading to a consistent set of thermodynamic parameters that describe the available experimental and calculated data. researchgate.net

Machine Learning-Assisted Prediction of Synthesizable Nickel-Scandium Structures

The discovery of new materials is increasingly being accelerated by machine learning (ML) techniques. arxiv.orgnih.govarxiv.orgnsf.gov These data-driven approaches are particularly valuable for predicting the synthesizability of novel crystal structures, bridging the gap between theoretical predictions and experimental realization. arxiv.orgarxiv.org

For systems like nickel-scandium, where numerous intermetallic compounds are possible, ML models can be trained on large databases of existing materials to predict whether a hypothetical structure is likely to be synthesizable. nih.govnsf.gov These models can learn complex relationships between a material's composition, structure, and its likelihood of being experimentally accessible. nih.govnsf.gov

Several ML strategies are being employed:

Synthesizability Score (SC): Deep learning models can be trained on databases like the Inorganic Crystal Structure Database (ICSD) and the Materials Project to assign a synthesizability score to a given crystal structure. nih.gov These models have achieved high accuracy in classifying materials as synthesizable or not. nih.gov

Wyckoff Encode-Based Machine-Learning: This framework integrates symmetry-guided structure derivation with ML to efficiently identify subspaces of crystal structures that are likely to contain highly synthesizable candidates. arxiv.org This approach has been successful in reproducing known synthesizable structures for various transition metal compounds, including those with nickel. arxiv.org

Crystal Synthesis Large Language Models (CSLLM): This recent development uses large language models fine-tuned on extensive datasets of crystal structures to predict not only synthesizability with high accuracy but also potential synthesis methods and precursors. arxiv.org

In the context of nickel-scandium, these ML models can be used to screen vast numbers of computationally generated structures to identify the most promising candidates for experimental synthesis. For example, machine learning has been used to guide the synthesis of scandium-doped nickel antimony oxides for electrocatalysis by predicting that the scandium dopant would lead to a desirable increase in the onset potential. osti.gov

Thermodynamic and Diffusion Property Predictions for Nickel-Scandium Alloys

Computational methods are also being employed to predict the thermodynamic and diffusion properties of nickel-scandium alloys at various temperatures and compositions. researchgate.netdiva-portal.org These predictions are vital for understanding the behavior of these alloys in potential applications, such as in high-temperature environments. diva-portal.org

Thermodynamic Properties:

First-principles calculations combined with models like the quasi-harmonic Debye model can predict a range of high-temperature properties for nickel-based alloys. diva-portal.org These properties include:

Lattice parameters

Thermal expansion coefficients

Elastic moduli

Debye temperature

These calculations have shown that for nickel alloys, the softening of elastic moduli at higher temperatures is primarily a result of thermal expansion driven by lattice vibrations. diva-portal.org The addition of alloying elements can also influence these properties. diva-portal.org For Ni-Sc melts, calorimetric studies have been performed to determine the partial and integral enthalpies of mixing. researchgate.net These experimental data, combined with modeling, indicate strong negative deviations from Raoult's law for the activities of the components. researchgate.net

Diffusion Properties:

Compound/SystemProperty InvestigatedComputational Method(s)Key Finding
Sc5Ni2In4Electronic and Optical PropertiesOLCAO, DFTExhibits metallic conducting features. ias.ac.inias.ac.in
Ni2Electronic StatesGVVPT2, CASPT2, MRCI, ACPF, AQCCGround state is 0+g; numerous low-lying electronic states. nih.govaip.orgresearchgate.net
Sc2Electronic StatesGVVPT2Predicted ground state is X5Σu−. acs.org
Ni-Sc SystemPhase Stability, Thermodynamic PropertiesCALPHAD, First-Principles (DFT)Ni-Sc intermetallics are thermodynamically stable; NiSc is the most stable. researchgate.net
Ni-Sc and related systemsSynthesizabilityMachine Learning (Deep Learning, LLMs)ML models can predict synthesizable structures with high accuracy. arxiv.orgnih.govarxiv.org
Sc-doped NiSbOxElectrocatalytic PerformanceMachine Learning, DFTSc-doping predicted and confirmed to increase onset potential. osti.gov
Ni-based alloysHigh-Temperature Thermodynamic PropertiesFirst-Principles, Quasi-harmonic Debye modelLattice vibrations are a key factor in the temperature dependence of elastic properties. diva-portal.org
Ni-Sc meltsEnthalpies of MixingCalorimetry, Ideal Associated Solution TheoryStrong negative deviations from Raoult's law for component activities. researchgate.net

Applications Oriented Research of Nickel Scandium Materials

Hydrogen Storage Materials Development

The unique properties of nickel-scandium intermetallics have positioned them as materials of interest for solid-state hydrogen storage, a critical component for the future of the hydrogen economy.

Investigation of Intermetallic Hydride Formation in Nickel-Scandium Compounds

Research into nickel-scandium systems demonstrates their capability to form hydride phases through various mechanisms. Scandium itself is known to form a stable dihydride (ScH₂), and theoretical studies suggest that more hydrogen-rich compounds like ScH₄ and ScH₆ could be possible under high-pressure conditions. science.gov In intermetallic forms, this hydrogen-absorbing ability is modified by the presence of nickel.

Several binary intermetallic compounds of scandium and nickel have been identified, including ScNi, Ni₂Sc, and ScNi₅. swan.ac.uk The interaction of these and related compounds with hydrogen has been a subject of study. For example, the intermetallic compound Sc₂Ni is known to form the hydride Sc₂NiH₅. diva-portal.org Ternary systems, such as ScAlNi, have been found to absorb hydrogen via two distinct pathways depending on the temperature. diva-portal.org At approximately 120°C, it forms a solid solution hydride, whereas at higher temperatures (~500°C), it undergoes disproportionation to form scandium hydride (ScH₂) and an AlNi alloy. diva-portal.org This disproportionation reaction was found to be reversible. diva-portal.org

Further studies on pseudobinary Laves phase compounds like Sc(AlₓNi₁₋ₓ)₂ confirm that they can store hydrogen both interstitially and through decomposition into ScH₂ and AlNi. diva-portal.org This dual mechanism highlights the chemical versatility of Ni-Sc based intermetallics for hydrogen storage applications.

Mechanisms of Hydrogen Absorption and Desorption (e.g., Interstitial Storage Capacity)

The process of hydrogen storage in nickel-scandium compounds involves the absorption of hydrogen into the metallic lattice, which can occur interstitially or lead to a complete restructuring of the material. diva-portal.orgdiva-portal.org

In the case of ScAlNi, the initial phase of hydrogen uptake at lower temperatures involves the formation of a solid solution, where hydrogen atoms occupy interstitial sites within the crystal lattice without altering the fundamental structure. diva-portal.orgdiva-portal.org The estimated composition for this interstitial hydride is up to ScAlNiH₀.₅. diva-portal.org

Investigations into the Sc(AlₓNi₁₋ₓ)₂ system have shown that the ratio of nickel to aluminum is a critical factor influencing the interstitial storage capacity. diva-portal.orgdiva-portal.org Compositions with a higher nickel content demonstrated a greater capacity for hydrogen storage. diva-portal.org Specifically, the compound ScAl₀.₆₆Ni₁.₃₄ was found to have a hydrogen storage capacity of at least 0.67 wt% and was capable of being cycled through absorption and desorption multiple times. diva-portal.org The energy required to release the interstitially stored hydrogen from ScAl₀.₆₆Ni₁.₃₄, known as the activation energy of desorption, was determined to be 4.6 kJ/mol. diva-portal.org

Table 1: Hydrogen Storage Properties of Sc(AlₓNi₁₋ₓ)₂ Compounds. diva-portal.org
CompoundHydrogen Storage Capacity (wt%)Desorption Activation Energy (kJ/mol)Key Feature
ScAl₀.₆₆Ni₁.₃₄≥ 0.674.6Highest capacity among tested ratios; good cyclability.
ScAl₁.₂₈Ni₀.₆₂0-Lowest total storage capacity.

Alloying Strategies for Tuning Hydrogen Release Characteristics in Mg-Ni-Sc Systems

A key challenge in hydrogen storage materials is controlling the temperature and pressure at which hydrogen is released. Alloying is a primary strategy to tune these characteristics. The introduction of scandium into the well-known Mg-Ni hydrogen storage system has been explored to modify its thermodynamic properties.

Table 2: Effect of Scandium Doping on Mg₂Ni Alloy Properties. mater-tehnol.si
Alloy SystemSc Doping Level (x)Effect on Alloy StabilityEffect on Hydride
Mg₂₋ₓScₓNi0.25Decreased stability of Mg₁.₇₅Sc₀.₂₅Ni alloy.Weakens H-Ni and H-Mg interactions in the hydride, facilitating H₂ release.

In more complex high-entropy alloys, scandium also plays a significant role in tuning hydrogen storage thermodynamics. In a study of V₃₅Ti₃₅Cr₁₀Fe₁₀M₁₀ (where M = Mn, Co, Sc, or Ni) alloys, the scandium-containing variant (A_Sc) formed the most thermodynamically stable hydride. chinesechemsoc.org This was evidenced by its significantly more exothermic enthalpy of hydrogenation (-23.76 kJ/mol) compared to the other variants. chinesechemsoc.org This indicates that scandium has a strong influence on the energy of the metal-hydrogen bond, a key parameter in designing alloys with specific hydrogen release temperatures.

Catalytic Applications of Nickel-Scandium Intermetallics

The ordered atomic arrangements and unique electronic structures of intermetallic compounds make them promising candidates for various catalytic applications. nih.gov Nickel-scandium systems are being investigated for their potential in electrocatalysis and selective chemical transformations.

Electrocatalytic Activity for Water Splitting Reactions

Electrochemical water splitting, which produces hydrogen and oxygen from water, is a cornerstone of a sustainable hydrogen economy and relies on efficient electrocatalysts. sciopen.com Intermetallic compounds are considered good candidates for this process due to their inherent stability, high electrical conductivity, and the high density of active sites that can result from their ordered structures. nih.gov

While research specifically on binary Ni-Sc intermetallics for water splitting is emerging, studies on related systems demonstrate their potential. Ni-based intermetallics such as NiZn and FeNiSi have shown substantial performance as electrocatalysts for the oxygen evolution reaction (OER) and hydrogen evolution reaction (HER), the two half-reactions of water splitting. nih.govsciopen.com Furthermore, research into trimetallic systems has explicitly included scandium as a performance-modifying element. acs.org For instance, ordered intermetallic platinum-zinc (PtZn) bimetals, which are effective electrocatalysts, can be further enhanced by selective substitution with 3d transition metals, including scandium. acs.org The resulting trimetallic material (e.g., PtZnSc) leverages the properties of each element to optimize catalytic activity. acs.org This approach suggests that incorporating scandium into nickel-based electrocatalysts could be a viable strategy for developing new, efficient materials for water splitting.

Selective Hydrogenation Catalysis Using Ni-Sc Based Intermetallic Systems

Selective hydrogenation is a vital process in the chemical industry for producing fine chemicals and intermediates. Nickel-based catalysts are active for hydrogenation but often suffer from low selectivity when multiple functional groups are present in a molecule. mdpi.com Alloying nickel with other metals can modify its electronic and geometric properties, thereby enhancing chemoselectivity. mdpi.com

A clear example of this strategy is the use of scandium in Ni/ZrO₂ catalysts for the hydrogenation of maleic anhydride (B1165640). mdpi.com Research demonstrated that while a standard Ni/ZrO₂ catalyst primarily produced γ-butyrolactone, a catalyst doped with 7.5 mol% of Sc₂O₃ (Ni/7.5ScZr) exhibited a dramatic shift in selectivity. mdpi.com Under the same reaction conditions (210 °C and 5 MPa of H₂), the Ni/Sc-doped catalyst selectively produced succinic anhydride with a selectivity of up to 97.6%. mdpi.com The study concluded that the scandium doping regulates the surface structure of the ZrO₂ support and the electronic properties of its oxygen vacancies, which in turn controls the C=O hydrogenation activity and dictates the product distribution. mdpi.com

Table 3: Catalytic Performance in Maleic Anhydride Hydrogenation. mdpi.com
CatalystPrimary ProductSelectivity (%)Reaction Conditions
Ni/ZrO₂ (Sc-free)γ-butyrolactone65.8210 °C, 5 MPa H₂
Ni/7.5ScZr (Sc-doped)Succinic Anhydride97.6210 °C, 5 MPa H₂

This work provides strong evidence that Ni-Sc based systems can be engineered to create highly selective catalysts for specific chemical transformations, opening avenues for the development of advanced catalytic processes.

Utilization of Intermetallic Precursors in Catalyst Design

The use of intermetallic compounds (IMCs) as precursors represents a sophisticated approach in catalyst engineering, aiming to create highly active and stable catalytic systems. In the realm of nickel-scandium materials, research has explored the potential of their intermetallic structures in catalysis, particularly for challenging reactions like methane (B114726) reforming.

Intermetallic compounds, such as those formed between nickel, cobalt, and scandium, have been assessed for the CO2 reforming of methane. jst.go.jp In these studies, single-phase IMCs are synthesized, often by arc-melting stoichiometric amounts of the constituent elements, and then crushed into particles to be used as catalysts. jst.go.jpacs.org Research has shown that Ni- and Co-IMCs containing scandium, along with other elements like tantalum and hafnium, can exhibit higher initial activity for CO2 reforming of methane at 1073 K compared to pure nickel or cobalt powders. jst.go.jpacs.org

Specifically, the intermetallic compound Co2Sc demonstrated stable performance in CO2 conversion at 923 K, a temperature at which coke formation is typically a significant issue for conventional catalysts. jst.go.jp The stability of these IMCs is a key attribute. However, the mechanism of action is complex; under reaction conditions, the surface of some intermetallic compounds can separate into distinct elemental particles and species of the other component. jst.go.jpacs.org For instance, the surface of Ni-Hf IMCs was suggested to separate into Ni particles and Hf species. jst.go.jpacs.org In contrast, the surface of stable Co-IMCs like Co2Sc is thought to consist of the intermetallic phase itself. jst.go.jp

Beyond methane reforming, scandium is also utilized as a promoter in nickel-based catalysts. The addition of scandium to a Ni/MCM-41 catalyst for the partial oxidation of methane (POM) enhanced the formation of strongly interacting nickel species, leading to improved initial catalytic activity. mdpi.com An optimal scandium loading was found to maximize methane conversion and hydrogen yield while ensuring long-term stability. mdpi.com Similarly, scandium-substituted nickel-cobalt (B8461503) ferrites (Ni0.5Co0.5ScxFe2-xO4) have shown promise in the catalytic combustion of hydrocarbons. researchgate.net The enhanced catalytic activity in these materials is attributed to smaller crystallite sizes, larger specific surface areas, and the presence of scandium cations within the spinel structure. researchgate.net

While the direct use of Ni-Sc intermetallic precursors is a more nascent field compared to traditional supported catalysts, the findings underscore a promising direction for designing robust catalysts with controlled active sites derived from well-defined intermetallic structures. chemrxiv.orgtandfonline.com

Table 1: Performance of Scandium-Containing Catalysts in Methane Conversion

Catalyst SystemReactionKey FindingsReference
Co2Sc IntermetallicCO2 Reforming of MethaneShowed stable CO2 conversion at 923 K. jst.go.jp
4Ni+0.2Sc/MCM-41Partial Oxidation of Methane (POM)Achieved 63.9% methane conversion and 60% hydrogen yield with superior stability. mdpi.com
Ni- and Co-IMCs (containing Sc)CO2 Reforming of MethaneDemonstrated higher initial activity than pure Ni and Co powders at 1073 K. jst.go.jpacs.org

Advanced Structural Materials and Superalloys Research

High-Temperature Structural Performance of Nickel-Scandium Intermetallics

Intermetallic compounds are a class of materials being developed for high-temperature structural applications due to their ordered atomic structures. osti.govmdpi.com This long-range ordered superlattice reduces dislocation mobility and diffusion processes at elevated temperatures, leading to superior properties compared to conventional alloys. osti.gov Nickel-based superalloys, critical for aerospace and power generation industries, often derive their strength from the precipitation of intermetallic phases like Ni3Al (gamma prime, γ'). mdpi.commdpi.com

The addition of scandium to nickel-based systems can lead to the formation of specific intermetallic precipitates that enhance high-temperature performance. In a study on the 718Plus nickel-based superalloy, the addition of 0.1 wt% scandium was found to promote the uniform dispersion of nanoscale precipitates, including Ni3(Ti, Al, Sc). researchgate.net The formation of these complex intermetallic phases contributes significantly to the alloy's mechanical properties at elevated temperatures. Mechanical testing revealed that the alloy with this optimal scandium addition exhibited superior performance in high-temperature tensile tests at 704 °C compared to the conventional 718Plus alloy. researchgate.net

Enhancement of Creep Resistance in Nickel-Based Superalloys via Scandium Addition

Creep resistance, the ability of a material to resist deformation under constant stress at elevated temperatures, is a critical property for materials used in gas turbine engines and other high-temperature applications. sciengine.comastrj.com In nickel-based superalloys, creep strength is primarily derived from the γ' (Ni3(Al,Ti)-type) precipitates, which impede dislocation movement. mdpi.com

Research has demonstrated that micro-alloying with scandium can be an effective strategy to enhance the creep resistance of these advanced alloys. mdpi.comresearchgate.net A study on a powder metallurgy (P/M) Ni-based superalloy showed that scandium doping can effectively refine the grain structure by modifying the size and volume fraction of primary γ' precipitates at the grain boundaries. mdpi.com Furthermore, scandium was found to promote the growth and precipitation of secondary γ' precipitates. mdpi.com This comprehensive modification of the γ' precipitate structure, combined with grain boundary strengthening, leads to improved mechanical properties. mdpi.com

More direct evidence comes from the investigation of a 718Plus superalloy, where an addition of 0.1 wt% scandium resulted in superior creep resistance at 704 °C under a stress of 621 MPa when compared to the baseline alloy. researchgate.net This improvement is linked to the refined microstructure and the optimized distribution of nanoscale precipitates. researchgate.net The design principle of strengthening the heterostructure γ/γ′ interfaces is a key route to prolonging creep life, and the addition of specific alloying elements like scandium plays a crucial role in this strategy. sciengine.com

Table 2: Effect of Scandium on Mechanical Properties of 718Plus Superalloy

PropertyConditionObservation with 0.1 wt% Sc AdditionReference
High-Temperature Tensile Performance704 °CSuperior performance compared to conventional 718Plus. researchgate.net
Creep Resistance704 °C / 621 MPaOutperforms conventional 718Plus alloy. researchgate.net
Grain SizeAs-castRefined by approximately 28%. researchgate.net

Weldability and Microstructure Control in Nickel-Scandium Containing Aerospace Alloys

Weldability is a critical manufacturing consideration for aerospace alloys, as complex structures often require numerous welds. scandium.org A significant challenge in welding high-strength alloys is the prevention of hot cracking, which can compromise the integrity of the component. scandiummining.com Scandium has been shown to be a potent alloying element for improving the weldability of both aluminum and nickel-based alloys, primarily through its powerful effect on microstructure control. researchgate.netscandium.orgaml3d.com

The primary mechanism by which scandium enhances weldability is through significant grain refinement. researchgate.netscandiummining.com In nickel-based superalloys, the addition of just 0.1 wt% scandium can refine the grain size by as much as 28%. researchgate.net This is achieved through the formation of fine, dispersed intermetallic precipitates, such as Ni3(Ti, Al, Sc), which act as nucleation sites during solidification and inhibit grain growth. researchgate.net A finer grain structure reduces the likelihood of cracking during welding by distributing stress more effectively and minimizing weak points along large grain boundaries. scandium.org

In addition to grain refinement, scandium can influence the morphology and distribution of other phases within the alloy's microstructure. For example, in the 718Plus superalloy, increasing scandium content was observed to alter the eutectic Laves phase from a massive structure to a more complex "cabbage-like" morphology. researchgate.net Precise control over the size, shape, and distribution of various precipitates and secondary phases is essential for optimizing the mechanical properties and processability of the alloy. mdpi.com

The ability of scandium to create a fine, stable grain structure also improves post-weld mechanical properties. aml3d.com In some scandium-containing aluminum alloys, the welded joint can exhibit strength that is nearly equivalent to the base metal, a significant advantage in aerospace design and manufacturing. scandiummining.comgoogle.com These microstructural benefits make scandium a valuable addition for developing next-generation, high-performance, weldable aerospace alloys. aml3d.com

Spintronic Material Exploration with Nickel-Scandium Systems

Theoretical and Experimental Studies of Magnetic Moments and Spin Polarization

Spintronics is a field of physics and engineering that exploits the intrinsic spin of the electron, in addition to its charge, to develop new electronic devices. whiterose.ac.uk Key materials for spintronics include ferromagnetic metals and their alloys, which possess spontaneous magnetization and can exhibit high spin polarization—an imbalance in the number of spin-up and spin-down electrons at the Fermi level. whiterose.ac.ukaps.org Nickel, as a ferromagnetic element, is a foundational material in this field. arxiv.org

The exploration of nickel-scandium (Ni-Sc) systems for spintronic applications is an emerging area of research. While direct experimental data on the magnetic moments and spin polarization of Ni-Sc alloys is limited, theoretical studies and insights from related Ni-based systems can provide valuable predictions. The magnetic properties of alloys are complex, depending on the electronic configuration of the constituent elements and their interactions. arxiv.org For instance, in Ni-based alloys, the addition of other elements can significantly alter the local and total magnetic moments and, consequently, the spin polarization. researchgate.netresearchgate.net

Theoretical models, such as the tight-binding coherent potential approximation (CPA), are used to calculate the electronic band structure of alloys and predict their magnetic properties. researchgate.net These models have shown that for many Ni-based alloys, there is a rough proportionality between the magnetic moment and the spin polarization of the tunneling current. aps.orgarxiv.orgresearchgate.net This correlation is crucial for designing materials for devices like spin-valves and magnetic tunnel junctions.

First-principles calculations based on density functional theory are powerful tools for investigating novel material systems. researchgate.net Studies on related systems, such as Al-doped B2-NiSc intermetallics, have been performed to understand phase stability and electronic properties, though these have not primarily focused on magnetic behavior. researchgate.net Theoretical investigations into Fe-Ni-B alloys have shown a complex interplay between atomic ordering and magnetic state (ferromagnetic vs. antiferromagnetic), highlighting the sensitivity of magnetism to local atomic arrangements. arxiv.org Similar theoretical and experimental investigations, perhaps using techniques like electron paramagnetic resonance, magnetometry, and neutron scattering, would be essential to fully characterize the magnetic moments and spin polarization in the Ni-Sc system and evaluate its potential for spintronic applications. unicamp.br

Investigation of Dilute Magnetic Semiconductor Behavior in Sc-Ni Doped Systems

The exploration of dilute magnetic semiconductors (DMS) involves doping non-magnetic semiconductors with magnetic elements to induce and manipulate spin-polarized electrons, a cornerstone for spintronics technology. Research has focused on how scandium (Sc) and nickel (Ni) can be used as dopants in various host materials to create these properties.

First-principles calculations have been employed to study the structural, electronic, and magnetic properties of Nickel Oxide (NiO) when doped with scandium. In one study, a 25% doping concentration of Sc replacing Ni atoms in a NiO supercell (forming Sc₀.₂₅Ni₀.₇₅O) was investigated. The calculations revealed that this doping induces half-metallic ferromagnetism. mdpi.com The resulting compound is more stable in a ferromagnetic phase and exhibits a band gap of 1.13 eV in the spin-up direction while showing no gap in the spin-down direction, leading to 100% spin polarization at the Fermi level. mdpi.com This characteristic makes Sc-doped NiO a potential candidate for spintronic devices. The total magnetic moment for the Sc₀.₂₅Ni₀.₇₅O supercell was calculated to be 10.00616 µB. mdpi.com

Conversely, studies on scandium nitride (ScN), a semiconducting material, have explored the effects of doping with various transition metals, including nickel. rsc.orgrsc.org Using density functional theory (DFT), investigations into Ni-doped ScN (Sc₁₋ₓNiₓN) have been conducted. rsc.orgrsc.org When using the generalized gradient approximation (GGA), Ni-doping at a concentration of 25% (Sc₀.₇₅Ni₀.₂₅N) resulted in a metallic character. rsc.org However, the use of a PBE0r hybrid functional, which provides a more refined calculation, predicts that Sc₀.₇₅Ni₀.₂₅N becomes a half-metal. rsc.orgrsc.org For lower concentrations, such as 10% Ni, the doped nitride is predicted to prefer a ferromagnetic ground state over an antiferromagnetic one. rsc.orgnih.gov The magnetism in these compounds is attributed to the hybridization of the transition metal's d-states with the nitrogen p-states. rsc.org

In other potential DMS host materials, such as the two-dimensional material plumbene, computational studies using DFT found no magnetic solution for either Sc or Ni doping. researchgate.netresearchgate.net This contrasts with other 3d transition metals like Ti, V, Cr, Mn, Fe, and Co, which did induce magnetic states in plumbene. researchgate.netresearchgate.net Similarly, first-principles studies of doped phosphorene indicated that Sc-doped systems would be non-magnetic. americanelements.com

Table 1: Magnetic Properties of Sc-Ni Doped Systems

This table summarizes the findings from computational studies on host materials doped with scandium or nickel to investigate their potential as dilute magnetic semiconductors.

Host MaterialDopant (Concentration)Computational MethodPredicted Magnetic BehaviorKey FindingsReference
Nickel Oxide (NiO)Sc (25%)First-principles, GGAHalf-metallic ferromagnetism100% spin polarization; Band gap of 1.13 eV in spin-up direction. mdpi.com
Scandium Nitride (ScN)Ni (25%)DFT (Hybrid Functional)Half-metalMetallic character predicted by GGA, but half-metallic with hybrid functional. rsc.orgrsc.org
Scandium Nitride (ScN)Ni (10%)DFT (Hybrid Functional)FerromagneticPrefers ferromagnetic over antiferromagnetic ground state. rsc.orgnih.gov
PlumbeneSc, Ni (<2%)DFTNon-magneticNo magnetic solution found for Sc or Ni doping. researchgate.netresearchgate.net
PhosphoreneScFirst-principlesNon-magneticBonding states are completely filled, leading to a non-magnetic state. americanelements.com

Prediction of Magnetic Characters in Transition Metal-Doped Systems for Spintronics

The prediction of magnetic properties in materials is a critical step in identifying candidates for spintronics applications, which leverage both the charge and spin of electrons. Computational methods, particularly first-principles calculations based on Density Functional Theory (DFT), are powerful tools for this purpose. rsc.orgresearchgate.net These methods allow researchers to investigate the electronic structure and magnetic ground states of materials upon doping with transition metals like nickel and scandium.

The primary goal is to identify materials that are either dilute magnetic semiconductors (DMS) or half-metallic ferromagnets (HMF). rsc.org In half-metals, one spin channel (either spin-up or spin-down) is metallic and conducting, while the other is semiconducting, allowing for the injection of highly spin-polarized currents. mdpi.com

Theoretical investigations of Sc-doped NiO and Ni-doped ScN provide clear examples of this predictive power. mdpi.comrsc.org By creating a supercell model of the host material and substituting some host atoms with dopant atoms, researchers can calculate properties like the total density of states (TDOS) and band structure. mdpi.com For Sc₀.₂₅Ni₀.₇₅O, the TDOS and band structure calculations clearly showed a band gap in the spin-up direction but not in the spin-down direction, which is the defining characteristic of a half-metal. mdpi.com Furthermore, these calculations can determine the magnetic moment per supercell and predict the stability of the ferromagnetic phase compared to a non-magnetic one. mdpi.com

In the case of Ni-doped ScN, different computational approximations within DFT, such as the generalized gradient approximation (GGA) versus hybrid functionals, can yield different predictions. rsc.org Studies showed that while GGA predicted a metallic state for Sc₀.₇₅Ni₀.₂₅N, the more advanced hybrid functional approach predicted a half-metallic state. rsc.orgrsc.org This highlights the importance of the chosen computational methodology in accurately predicting the electronic and magnetic properties. These theoretical models also help explain the origin of the induced magnetism, often pointing to the hybridization between the d-orbitals of the transition metal dopant and the p-orbitals of the host material's anions (e.g., oxygen or nitrogen). rsc.org These predictive studies are essential for screening potential material combinations and guiding experimental efforts toward the most promising candidates for next-generation spintronic devices. mdpi.comresearchgate.net

Energy Storage Systems (Beyond Hydrogen)

Development of Electrode Materials for Nickel-Metal Hydride (Ni-MH) Batteries

Nickel-metal hydride (Ni-MH) batteries are a type of rechargeable battery where the negative electrode utilizes a hydrogen-absorbing intermetallic compound. mdpi.com Research in this area aims to develop new electrode materials with higher capacity and improved stability. Scandium has been investigated as an alloying element to enhance the performance of these materials. researchgate.net

The use of scandium in AB₂-type metal hydride alloys, where 'A' is a hydride-forming element like Zirconium (Zr) or Titanium (Ti) and 'B' is often Nickel, has shown mixed results. mdpi.comresearchgate.net The addition of Sc to Zr-based AB₂ alloys was found to increase the abundance of a ZrNi secondary phase, which improved the activation and initial capacity of the electrode. researchgate.net However, this came at the cost of a trade-off in high-rate dischargeability (HRD). researchgate.net In other work, partially replacing Zr and Yttrium (Y) in Sc-based C15-type alloys led to better cycle stability but with a sacrifice in discharge capacity. researchgate.net

A significant area of investigation has been in magnesium-based alloys, which are attractive due to their high theoretical hydrogen storage capacity. Research on thin films of magnesium-scandium (MgₓSc₁₋ₓ) alloys has demonstrated promising results for Ni-MH battery applications. frontiersin.org These thin-film electrodes showed an increase in hydrogen storage capacity of 5-20% compared to their bulk counterparts. frontiersin.org

The optimal composition was identified as Mg₈₀Sc₂₀, which achieved a maximum reversible hydrogen storage capacity of 1795 mAh/g. frontiersin.org This capacity is nearly five times that of the conventional LaNi₅-based materials used in commercial Ni-MH batteries. frontiersin.org A mathematical model developed to estimate the potential of this material predicted that an AA-size Ni-MH battery using a Mg₀.₈₀Sc₀.₂₀ electrode could reach a capacity of 3045 mAh, representing a 58% increase in gravimetric energy density. Despite these promising results, the high cost of scandium remains a significant barrier to its large-scale industrial application in Ni-MH batteries. researchgate.net

Table 2: Performance of Scandium-Containing Electrode Materials for Ni-MH Batteries

This table outlines the composition and performance characteristics of various scandium-alloyed materials investigated for use as negative electrodes in Ni-MH batteries.

Alloy SystemCompositionKey FindingReported CapacityReference
Zr-Sc-Mn-V-Ni-CoZr₁₋ₓScₓMn₀.₆V₀.₂Ni₁.₂Co₀.₁Sc addition improved activation and capacity but reduced high-rate dischargeability.Not specified researchgate.net
Mg-Sc Thin FilmMg₈₀Sc₂₀Optimal composition for high capacity.1795 mAh/g frontiersin.org
Mg-Sc (Prospective)Mg₀.₈₀Sc₀.₂₀Modeling predicts a significant increase in battery energy density.1740 mAh/g (material)
Sc-Ni-Co-Mn-CrC15 ScNiCo₀.₂Mn₀.₅Cr₀.₂Studied for electrochemical properties.Not specified researchgate.net

Nickel-Scandium Composites for Supercapacitor Electrode Applications

Supercapacitors are energy storage devices known for high power density and long cycle life. Their performance is heavily dependent on the electrode materials, with nickel-based compounds such as nickel oxides, hydroxides, and sulfides being prominent candidates due to their high theoretical capacitance. These materials store charge through fast surface redox reactions (pseudocapacitance).

Recent research has demonstrated that doping nickel-based materials with other elements can significantly enhance their electrochemical properties. For instance, doping a Nickel-Cobalt Layered Double Hydroxide (NiCo-LDH) with scandium has been shown to dramatically improve the cycling performance of the supercapacitor. researchgate.net A study on Sc-doped NiCo-LDHs revealed an ultralong cycle lifespan, enduring 40,000 charge-discharge cycles, which is equivalent to over 50 days of continuous operation. researchgate.net This trimetallic NiCoSc-LDH material also exhibited a high specific capacity of 196 mAh g⁻¹ (or 1695 F g⁻¹). researchgate.net The introduction of the non-electroactive scandium element is credited with greatly improving the intrinsic stability and lifespan of the active material. researchgate.net

While research into other rare-earth elements like Lanthanum (La) and Samarium (Sm) as dopants in nickel-based supercapacitor electrodes has shown promise in boosting capacitance and performance, the specific investigation of binary Nickel-Scandium composites remains less common. nih.gov The primary focus has been on using scandium as a dopant in more complex ternary systems, such as the aforementioned NiCoSc-LDHs, to enhance stability rather than developing a standalone Ni-Sc composite electrode. researchgate.net The findings suggest that scandium's role in supercapacitors is primarily as a stabilizing agent that extends the operational life of high-capacity nickel-based electrodes. researchgate.net

Advanced Characterization Techniques for Nickel Scandium Materials Research

Structural and Morphological Characterization

Understanding the crystal structure and microstructure is fundamental to predicting and controlling the physical and mechanical properties of Ni-Sc materials.

X-ray Diffraction (XRD) is a primary technique for identifying crystalline phases and determining their lattice parameters in Ni-Sc systems. forcetechnology.comwalisongo.ac.id By analyzing the diffraction pattern produced when X-rays interact with a material, researchers can identify the specific intermetallic compounds present, such as Ni5Sc, Ni2Sc, NiSc, and others. Each compound possesses a unique crystal structure that generates a characteristic "fingerprint" in the XRD spectrum. forcetechnology.comresearchgate.net

The precise positions of the diffraction peaks allow for the accurate calculation of the unit cell dimensions, or lattice parameters. ucsd.edu This is crucial for understanding the effects of composition, processing, and temperature on the material's structure. For instance, in solid solutions, the lattice parameter may shift with varying Sc content in the Ni matrix, a deviation that can be tracked with XRD. In studies of Sc-containing intermetallic compounds, XRD is used to confirm the crystal structure and measure lattice parameters, which are essential for theoretical modeling and property prediction. diva-portal.orgresearchgate.net For example, the ScAlNi compound, which has relevance to Ni-Sc systems, was identified to have a MgZn2-type structure with specific lattice parameters determined by XRD. diva-portal.org

Table 1: Example XRD Data for a Scandium-containing Intermetallic Compound

Compound Crystal System Space Group Lattice Parameter a (Å) Lattice Parameter c (Å) Source
ScAlNi Hexagonal P63/mmc 5.1434 8.1820 diva-portal.org

This table presents example lattice parameters for a related scandium intermetallic compound, illustrating the type of data obtained from XRD analysis.

Electron microscopy techniques are vital for visualizing the microstructure of Ni-Sc materials from the micron to the nanometer scale. nims.go.jp

Scanning Electron Microscopy (SEM) provides high-resolution images of a material's surface, revealing information about grain size, morphology, and the distribution of different phases. researchgate.netscirp.org In Ni-Sc alloys, SEM can be used to observe the effects of scandium additions on the nickel matrix, such as grain refinement or the formation of secondary phase precipitates at grain boundaries. researchgate.net Backscattered electron imaging in SEM can also provide compositional contrast, where phases rich in heavier elements appear brighter, offering a preliminary map of elemental distribution. nasa.gov

Transmission Electron Microscopy (TEM) offers significantly higher resolution, enabling the study of nanoscale features within the material. nims.go.jpmdpi.com TEM analysis can reveal the size, shape, and distribution of nano-scale precipitates, such as Ni-Sc intermetallic phases, which are critical for the strength of advanced alloys. researchgate.net Furthermore, TEM can be used to identify crystal defects like dislocations and stacking faults and to study their interaction with precipitates, which governs the mechanical behavior of the material. scirp.org

Spectroscopic and Elemental Characterization

Spectroscopic techniques probe the electronic structure and elemental composition of materials, providing insights that complement structural analysis.

X-ray Absorption Spectroscopy (XAS) is a powerful, element-specific technique used to investigate the local atomic environment and electronic structure of Ni and Sc atoms within a material. acs.orguu.nl The technique can be divided into two regimes: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS).

The XANES region provides information about the oxidation state and coordination chemistry (e.g., octahedral or tetrahedral symmetry) of the absorbing atom. rsc.orgosti.gov For Ni-Sc compounds, XANES at the Ni and Sc K- or L-edges can reveal the valence state of these elements, which is crucial for understanding catalytic activity or bonding characteristics. rsc.orgrsc.org The fine structure of the absorption edge is sensitive to the local chemical environment and the formation of molecular orbitals. rsc.orgrsc.org

The EXAFS region provides quantitative information about the local atomic structure, including interatomic distances, coordination numbers, and the identity of neighboring atoms for the first few coordination shells around the absorbing atom. rsc.org This is particularly valuable for amorphous or nanostructured materials where long-range order may be absent, a scenario where XRD is less effective. rsc.org

Table 2: Information Derived from XAS on Ni-Sc Systems

XAS Region Information Obtained Relevance to Ni-Sc
XANES Oxidation state, coordination geometry Determines the chemical state (e.g., Ni(0), Ni(II)) and local symmetry around Sc and Ni atoms. rsc.orgrsc.org
EXAFS Interatomic distances, coordination numbers, neighbor identity Measures the precise bond lengths between Ni-Sc, Ni-Ni, and Sc-Sc atoms and the number of nearest neighbors. rsc.org

This table summarizes the key information that can be extracted from different regions of the XAS spectrum and its importance for characterizing Nickel-Scandium materials.

Coupled with Scanning Transmission Electron Microscopy (STEM), both EELS and EDS allow for the elemental analysis and mapping of a material at very high spatial resolution, often down to the atomic scale. eag.com

Energy Dispersive X-ray Spectroscopy (EDS) identifies elements and measures their concentration by detecting the characteristic X-rays emitted from the sample when excited by the electron beam. researchgate.netmdpi.com EDS is highly effective for mapping the distribution of nickel, scandium, and other alloying elements across a microstructure, for example, to confirm the composition of different phases observed in SEM or TEM images. mdpi.commdpi.com While generally more effective for heavier elements, modern detectors have improved capabilities for lighter elements as well. jeolusa.com

Electron Energy Loss Spectroscopy (EELS) analyzes the energy distribution of electrons that have passed through a thin sample. The energy lost by the electrons corresponds to specific elemental absorption edges, allowing for elemental identification and quantification. nih.gov EELS is particularly sensitive to light elements. jeolusa.com Beyond elemental mapping, the fine structure of the EELS edges can provide information on bonding and oxidation states, similar to XAS. nih.govglobalsino.com Simultaneous acquisition of EELS and EDS data can provide a comprehensive chemical picture of the material. eag.com

Thermal Desorption Spectroscopy (TDS), also known as Temperature Programmed Desorption (TPD), is a sensitive technique for studying the absorption and desorption of gases from a material's surface or bulk. cam.ac.ukkit.edu It is particularly relevant for Ni-Sc materials being investigated for hydrogen storage or as catalysts.

In a TDS experiment, a material that has been exposed to a gas is heated at a controlled rate in a vacuum. A mass spectrometer monitors the desorbing gas species as a function of temperature. kit.edu The resulting spectrum shows one or more desorption peaks, with the temperature of the peak maximum relating to the activation energy of desorption—a measure of how strongly the gas is bound to the material. cam.ac.ukdiva-portal.org The area under the peak is proportional to the total amount of desorbed gas.

For Ni-Sc hydrides, TDS can be used to characterize different hydrogen trapping sites within the material, such as interstitial lattice sites and vacancies, each with a distinct binding energy. researchgate.net For instance, studies on a ScNiAl alloy, a system related to Ni-Sc, used TDS to determine an apparent activation energy for hydrogen desorption of 182 kJ/mol. researchgate.net This information is critical for designing materials with optimal gas absorption and release kinetics for applications like hydrogen storage. diva-portal.orgresearchgate.net

Table 3: Example Data from TDS Analysis of Hydrogen in Metallic Systems

Material System Peak Temperature (°C) Associated Trap Site Activation Energy (kJ/mol) Source
ScNiAl - - 182 researchgate.net
Pure Nickel ~100-200 Interstitial Lattice / Vacancies 21.54 researchgate.net
Pure Nickel ~300-400 Dislocations - researchgate.net

This table provides examples of data obtained through TDS experiments on related metallic systems, illustrating how desorption peaks are correlated with specific trap sites and activation energies.

In-Situ Characterization Methods for Dynamic Process Observation

In-situ characterization techniques are indispensable for observing the dynamic evolution of material structures and properties in real-time under various processing and operating conditions. For Nickel-Scandium (Ni-Sc) materials, these methods provide critical insights into phenomena such as phase transformations, precipitation kinetics, and deformation mechanisms, which govern the material's performance.

A variety of in-situ techniques are employed to study Ni-Sc systems. In-situ X-ray diffraction (XRD) and high-temperature XRD (HT-XRD) are powerful tools for tracking phase changes and lattice parameter evolution as a function of temperature. For instance, in-situ XRD has been used to monitor the formation of intermetallic phases during the annealing of Ni-Sc alloys. nih.govmdpi.com This allows for the precise determination of transformation temperatures and the kinetics of phase evolution.

In-situ transmission electron microscopy (TEM) offers high-resolution imaging and diffraction capabilities, enabling direct observation of microstructural changes at the nanoscale. tandfonline.com This technique is particularly valuable for studying dislocation dynamics, grain growth, and the nucleation and growth of precipitates in real-time. For example, in-situ TEM studies on nickel-based alloys have provided direct evidence of dislocation interactions with precipitates, which is crucial for understanding strengthening mechanisms. researchgate.netresearchgate.net Furthermore, in-situ TEM can be coupled with heating stages to observe high-temperature phenomena like sintering and phase transformations directly. mdpi.comcambridge.org

Other in-situ methods, such as in-situ scanning electron microscopy (SEM) coupled with mechanical testing, allow for the direct observation of damage initiation and evolution at material surfaces during deformation. researchgate.net Additionally, techniques like in-situ electrochemical scanning tunneling microscopy (EC-STM) can be used to observe the dynamic reconstruction of surfaces in electrochemical environments, which is relevant for understanding the catalytic behavior of nickel-based materials. rsc.org

The data gathered from these in-situ experiments are vital for validating and refining thermodynamic and kinetic models of Ni-Sc alloy behavior. By observing dynamic processes directly, researchers can gain a more accurate understanding of the underlying mechanisms that control the microstructure and properties of these advanced materials.

Interactive Data Table: In-Situ Characterization of Nickel-Alloy Systems

Technique Material System Dynamic Process Observed Key Findings References
In-Situ High-Temperature X-Ray Diffraction (HT-XRD)Pt-NiAlloying and Ordering StagesAlloying and ordering occur separately for PtNi with low transition-phase-transition (TPT). nih.gov
In-Situ Transmission Electron Microscopy (TEM)Nickel NanoparticlesSintering and CoalescenceSurface diffusion is the predominant mechanism driving the sintering of Ni nanoparticles. mdpi.com
In-Situ TEM with HeatingNi-AlSolid-State Diffusion and Phase FormationFormation of Al-rich intermetallic phases (Al3Ni & Al3Ni2) occurs within seconds at 623–723 K. researchgate.net
In-Situ Scanning Electron Microscopy (SEM) with Tensile TestingNickel-Based SuperalloyDamage Initiation and EvolutionAllows for direct observation of grain boundary properties and failure processes at high temperatures (750 °C). researchgate.net
In-Situ TEMNiPt NanoparticlesThermal Stability and EvolutionSolid solution NiPt nanoparticles are stable up to 800°C, while core/shell structures evolve at 500°C. tandfonline.com
In-Situ High-Temperature X-Ray Diffraction (HT-XRD)CrMnFeCoNi High-Entropy AlloyOxidation and Phase TransformationThe homogenized alloy is unstable at intermediate temperatures and undergoes oxidation, forming MnO. mdpi.com

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